molecular formula C24H21F3N2O4 B12410874 Meis-IN-1

Meis-IN-1

Cat. No.: B12410874
M. Wt: 458.4 g/mol
InChI Key: VBMMGTMYOFEBPE-UHFFFAOYSA-N
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Description

Meis-IN-1 is a useful research compound. Its molecular formula is C24H21F3N2O4 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21F3N2O4

Molecular Weight

458.4 g/mol

IUPAC Name

4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H21F3N2O4/c1-32-20-9-5-16(6-10-20)14-28-22(30)15-33-21-11-7-17(8-12-21)23(31)29-19-4-2-3-18(13-19)24(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)(H,29,31)

InChI Key

VBMMGTMYOFEBPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Meis-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meis-IN-1 is a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeodomain protein. MEIS1 is a critical transcription factor involved in normal hematopoiesis and is frequently overexpressed in various leukemias, where it plays a key role in leukemogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on MEIS1 transcriptional activity, downstream signaling pathways, and its impact on leukemic cell viability. This guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an inhibitor of the MEIS family of transcription factors. The primary mechanism of action of this compound is the suppression of MEIS1's transcriptional activity. MEIS1 does not typically bind to DNA as a monomer but rather forms heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families of homeodomain proteins. These complexes then bind to specific DNA consensus sequences to regulate the expression of target genes.

This compound is thought to interfere with the formation or DNA binding of these critical MEIS1-containing transcriptional complexes. By inhibiting the function of MEIS1, this compound disrupts the downstream signaling pathways that are essential for the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin.

Signaling Pathway

The MEIS1 signaling pathway is central to the self-renewal of hematopoietic stem cells (HSCs) and the progression of leukemia. MEIS1, in complex with cofactors like HOXA9 and PBX, transcriptionally activates a suite of genes that promote cell cycle progression and inhibit differentiation. A key downstream effect of MEIS1 inhibition by this compound is the induction of apoptosis in leukemic cells.

MEIS1_Signaling_Pathway MEIS1 Signaling Pathway and Inhibition by this compound cluster_0 Upstream Regulators cluster_1 MEIS1 Complex cluster_2 Downstream Effects HOXA9 HOXA9 MEIS1_Complex MEIS1-HOXA9-PBX Complex HOXA9->MEIS1_Complex Forms complex with PBX PBX PBX->MEIS1_Complex Forms complex with MEIS1 MEIS1 MEIS1->MEIS1_Complex Forms complex with Target_Genes Target Gene Transcription (e.g., Hif-1α, Hif-2α) MEIS1_Complex->Target_Genes Activates Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Promotes Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Leads to Leukemia_Cell_Survival Leukemia Cell Survival Cell_Cycle->Leukemia_Cell_Survival Apoptosis_Inhibition->Leukemia_Cell_Survival This compound This compound This compound->MEIS1 Inhibits

Caption: MEIS1 signaling and the inhibitory action of this compound.

Quantitative Data

While comprehensive quantitative data for this compound is still emerging, preliminary studies have demonstrated its potent inhibitory effects.

ParameterValueCell Line/SystemReference
MEIS Luciferase Reporter Inhibition ~90% inhibitionHEK293T cells[1]
Concentration for Reporter Inhibition 0.1 µMHEK293T cells[1]
Effect on Leukemia Cell Viability Reduction in viabilityPrimary leukemia cells[2]
Effect on Apoptosis Induction of apoptosisPrimary leukemia cells[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Luciferase Reporter Assay for MEIS1 Transcriptional Activity

This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of MEIS1.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with MEIS1 binding sites is co-transfected with a MEIS1 expression plasmid into a suitable cell line. The transcriptional activity of MEIS1 results in the expression of luciferase, which produces a measurable luminescent signal. Inhibition of MEIS1 by this compound leads to a decrease in this signal. The Promega Dual-Glo® Luciferase Assay System is a commonly used platform for this purpose.[3]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • MEIS1 expression vector (e.g., pCMV-SPORT6-Meis1)

  • Luciferase reporter vector with MEIS1 binding sites (e.g., p21-pGL2 or Hif-pGL2)

  • Renilla luciferase vector for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., Polyethylenimine)

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Promega Dual-Glo® Luciferase Assay System (Luciferase Assay Reagent, Stop & Glo® Reagent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the MEIS1 expression vector, the luciferase reporter vector, and the Renilla luciferase vector.

    • Mix the DNA with the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.

    • After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound or DMSO.

    • Incubate the cells for an additional 48 hours.

  • Luciferase Assay (using Promega Dual-Glo® System):

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of Dual-Glo® Luciferase Reagent equal to the volume of culture medium in each well.

    • Incubate for at least 10 minutes at room temperature to ensure complete cell lysis and stabilization of the firefly luciferase signal.

    • Measure the firefly luminescence using a luminometer.

    • Add a volume of Stop & Glo® Reagent equal to the original culture medium volume to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.

    • Incubate for at least 10 minutes at room temperature.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with MEIS1, Firefly Luciferase, and Renilla Luciferase plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate for 24h Transfect->Incubate_24h_1 Treat Treat cells with this compound or DMSO Incubate_24h_1->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_Luciferase_Reagent Add Dual-Glo® Luciferase Reagent Incubate_48h->Add_Luciferase_Reagent Incubate_10min_1 Incubate for 10 min Add_Luciferase_Reagent->Incubate_10min_1 Measure_Firefly Measure Firefly Luminescence Incubate_10min_1->Measure_Firefly Add_Stop_Glo Add Stop & Glo® Reagent Measure_Firefly->Add_Stop_Glo Incubate_10min_2 Incubate for 10 min Add_Stop_Glo->Incubate_10min_2 Measure_Renilla Measure Renilla Luminescence Incubate_10min_2->Measure_Renilla Analyze Analyze Data (Normalize and plot dose-response) Measure_Renilla->Analyze End End Analyze->End

Caption: Workflow for the MEIS1 luciferase reporter assay.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is designed to determine if this compound disrupts the interaction between MEIS1 and its binding partners, such as HOXA9 or PBX proteins.

Principle: An antibody specific to a "bait" protein (e.g., MEIS1) is used to pull down the bait protein from a cell lysate. If other "prey" proteins (e.g., HOXA9, PBX) are bound to the bait, they will be co-precipitated. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-precipitated prey protein in the presence of this compound would indicate that the inhibitor disrupts the protein-protein interaction.

Materials:

  • Leukemia cell line endogenously expressing MEIS1, HOXA9, and PBX, or cells co-transfected with tagged versions of these proteins.

  • This compound

  • DMSO (vehicle control)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Antibody against the bait protein (e.g., anti-MEIS1)

  • Isotype control antibody (e.g., normal rabbit IgG)

  • Protein A/G magnetic beads or agarose resin

  • Antibodies against the prey proteins (e.g., anti-HOXA9, anti-PBX) for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with this compound or DMSO for a specified time.

    • Harvest the cells and lyse them in Co-IP lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-MEIS1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the bait protein (MEIS1) and the prey proteins (HOXA9, PBX).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Compare the band intensity of the co-precipitated prey proteins in the this compound-treated sample versus the DMSO-treated control. A weaker band in the treated sample indicates disruption of the interaction.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Start Treat_Cells Treat cells with this compound or DMSO Start->Treat_Cells Lyse_Cells Lyse cells and collect supernatant Treat_Cells->Lyse_Cells Preclear Pre-clear lysate with beads Lyse_Cells->Preclear Incubate_Antibody Incubate lysate with anti-MEIS1 antibody Preclear->Incubate_Antibody Add_Beads Add Protein A/G beads Incubate_Antibody->Add_Beads Wash Wash beads to remove non-specific binding Add_Beads->Wash Elute Elute protein complexes Wash->Elute Western_Blot Perform Western Blot for MEIS1, HOXA9, and PBX Elute->Western_Blot Analyze Analyze band intensities Western_Blot->Analyze End End Analyze->End

Caption: Workflow for Co-Immunoprecipitation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to MEIS1 in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (MEIS1) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct target engagement.

Materials:

  • Leukemia cell line expressing MEIS1

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-MEIS1 antibody

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or DMSO for a defined period to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble MEIS1 in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for MEIS1 at each temperature for both the this compound-treated and DMSO-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature.

    • Plot the percentage of soluble MEIS1 against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore direct target engagement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat_Cells Treat cells with this compound or DMSO Start->Treat_Cells Heat_Challenge Heat cells at a range of temperatures Treat_Cells->Heat_Challenge Lyse_Cells Lyse cells Heat_Challenge->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze MEIS1 levels by Western Blot Collect_Supernatant->Western_Blot Analyze Plot melting curves and analyze shift Western_Blot->Analyze End End Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a promising inhibitor of the MEIS1 transcription factor with demonstrated activity in reducing the viability of leukemia cells. Its mechanism of action is centered on the inhibition of MEIS1's transcriptional activity, leading to the downregulation of key target genes involved in cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other MEIS inhibitors. Future studies should focus on obtaining more precise quantitative data, such as IC50 values in various leukemia cell lines and binding affinities, as well as on elucidating the precise molecular interactions that are disrupted by this compound. This will be crucial for the continued development of MEIS inhibitors as a potential therapeutic strategy for leukemia and other cancers where MEIS1 is a key driver of the disease.

References

Meis-IN-1: A Small Molecule Inhibitor of the MEIS1 Transcription Factor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meis homeobox 1 (MEIS1) is a TALE (three-amino acid loop extension) homeodomain transcription factor that plays a critical role in normal hematopoiesis, embryonic development, and the pathogenesis of several cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] Its function as a key regulator of hematopoietic stem cell (HSC) self-renewal and its frequent overexpression in leukemia have made it an attractive, albeit challenging, therapeutic target.[5] Meis-IN-1 has been identified as a first-in-class small molecule inhibitor of MEIS1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and the relevant signaling pathways. This document is intended to serve as a resource for researchers in the fields of hematology, oncology, and drug discovery.

Introduction to MEIS1 and Its Role in Disease

MEIS1 is a transcription factor that forms heterodimers with PBX proteins, and this complex can further associate with HOX proteins to regulate the expression of target genes. This trimeric complex is crucial for the proper regulation of gene expression during hematopoiesis and embryonic development.

In the context of cancer, particularly AML, the aberrant overexpression of MEIS1, often in conjunction with HOXA9, is a key driver of leukemogenesis. The MEIS1/HOXA9 axis promotes the proliferation and self-renewal of leukemia stem cells and is associated with a poor prognosis. Downstream targets of MEIS1 in leukemia include genes involved in cell cycle progression, such as Cyclin D3, and survival signaling pathways. Given its central role in AML, the development of small molecule inhibitors targeting MEIS1 has been a significant focus of research.

This compound: A Novel MEIS1 Inhibitor

This compound was identified through a high-throughput in silico screening of over a million druggable small molecules against the homeodomain of MEIS proteins. It was selected for its predicted ability to interfere with the DNA-binding activity of MEIS1.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2761326-82-1
Molecular Formula C₂₄H₂₁F₃N₂O₄
Molecular Weight 458.43 g/mol
Appearance Solid

Note: Further physicochemical properties such as solubility, pKa, and LogP have not been reported in the available literature.

In Silico and In Vitro Activity

The initial characterization of this compound involved in silico docking studies and in vitro reporter assays to confirm its activity against MEIS1.

Table 2: In Silico Binding Affinity of this compound

Target ProteinBinding Affinity (kcal/mol)
MEIS1 -7.2
PBX1 -6.5
PKNOX1 -6.7
TGIF1 -6.2
TGIF2LX -7.1

Data extracted from Turan et al., 2020.

Table 3: In Vitro Inhibition of MEIS-Luciferase Reporter Activity by this compound

Reporter ConstructConcentration of this compoundInhibition (%)
MEIS-p21-luc 0.1 µM~90%
MEIS-HIF-luc 0.1 µM~85%

Data extracted from Turan et al., 2020.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following sections provide representative protocols for key assays based on standard methodologies used in the field.

MEIS1 Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of MEIS1.

Objective: To measure the dose-dependent inhibition of MEIS1-mediated luciferase expression by this compound.

Materials:

  • HEK293T cells

  • MEIS1 expression plasmid (e.g., pCMV-SPORT6-Meis1)

  • MEIS-responsive luciferase reporter plasmid (containing tandem repeats of the MEIS1 binding motif TGACAG upstream of a minimal promoter driving firefly luciferase)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.

  • Transfection: Co-transfect the cells with the MEIS1 expression plasmid, the MEIS-responsive firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Assay

This assay evaluates the effect of this compound on the self-renewal and expansion of HSCs.

Objective: To assess the impact of this compound on the number and phenotype of HSCs in ex vivo culture.

Materials:

  • Murine bone marrow cells or human cord blood-derived CD34⁺ cells

  • HSC expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, FLT3L)

  • This compound

  • Fluorescently labeled antibodies for HSC markers (e.g., for mouse: Lineage cocktail, Sca-1, c-Kit, CD34, CD150, CD48; for human: CD34, CD38, CD45RA, CD90, CD49f)

  • Flow cytometer

Protocol:

  • HSC Isolation: Isolate lineage-negative (Lin⁻) cells from mouse bone marrow or CD34⁺ cells from human cord blood using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the isolated HSCs in a 96-well plate at a density of 1 x 10⁴ cells per well in HSC expansion medium.

  • Compound Treatment: Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the cultures. Include a DMSO vehicle control.

  • Incubation: Culture the cells for 7-14 days, refreshing the medium and compound as needed.

  • Flow Cytometry Analysis: Harvest the cells and stain with a panel of fluorescently labeled antibodies to identify and quantify different hematopoietic stem and progenitor cell populations by flow cytometry.

  • Data Analysis: Analyze the flow cytometry data to determine the fold expansion of total nucleated cells and specific HSC populations (e.g., LSKCD34⁻CD150⁺ for mouse long-term HSCs).

In Vivo Mouse Model for HSC Mobilization/Expansion

This protocol is a representative example to assess the in vivo effects of a small molecule on the HSC compartment.

Objective: To determine the effect of in vivo administration of this compound on the number and function of HSCs in the bone marrow and peripheral blood.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Materials for peripheral blood collection and bone marrow harvesting

  • Fluorescently labeled antibodies for HSC markers

  • Flow cytometer

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. A control group should receive the vehicle.

  • Sample Collection: At specified time points during and after treatment, collect peripheral blood via retro-orbital or tail vein bleeding. At the end of the study, euthanize the mice and harvest bone marrow from the femurs and tibias.

  • Cell Staining and Analysis: Prepare single-cell suspensions from the peripheral blood and bone marrow. Stain the cells with antibodies for HSC markers and analyze by flow cytometry to quantify HSC populations.

  • Functional Assays (Optional): Perform colony-forming unit (CFU) assays or competitive transplantation assays to assess the functional capacity of the HSCs from treated and control mice.

  • Data Analysis: Compare the numbers and percentages of HSC populations in the bone marrow and peripheral blood between the this compound-treated and control groups.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a small molecule in a cellular context.

Objective: To demonstrate that this compound directly binds to and stabilizes MEIS1 protein in intact cells.

Materials:

  • A cell line that endogenously expresses MEIS1 (e.g., a leukemia cell line)

  • This compound

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibody specific for MEIS1

  • Secondary antibody for Western blotting

  • Western blotting equipment and reagents

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at a saturating concentration and a vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble MEIS1 at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble MEIS1 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a representative protocol for a TR-FRET assay to study the inhibition of the MEIS1-DNA interaction.

Objective: To quantify the inhibitory effect of this compound on the binding of MEIS1 to its DNA consensus sequence.

Materials:

  • Recombinant, purified His-tagged MEIS1 protein

  • Biotinylated double-stranded DNA oligonucleotide containing the MEIS1 binding site (TGACAG)

  • Terbium-labeled anti-His antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)

  • This compound

  • Assay buffer

  • TR-FRET plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of His-tagged MEIS1, biotinylated DNA oligonucleotide, Terbium-labeled anti-His antibody, and streptavidin-d2 in assay buffer.

  • Compound Dispensing: Dispense serial dilutions of this compound into a low-volume 384-well plate.

  • Reagent Addition: Add the MEIS1 protein, followed by the biotinylated DNA oligonucleotide.

  • Detection Reagent Addition: Add a mixture of the Terbium-labeled anti-His antibody and streptavidin-d2.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of this compound to determine the IC₅₀ value for the disruption of the MEIS1-DNA interaction.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound.

MEIS1 Signaling in Leukemogenesis

MEIS1 is a central node in a network of transcription factors that drive leukemogenesis. The following diagram illustrates the key interactions and downstream effects of MEIS1 in AML.

MEIS1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects MLL-fusion MLL-fusion HOXA9 HOXA9 MLL-fusion->HOXA9 Upregulates MEIS1 MEIS1 MLL-fusion->MEIS1 Upregulates HOXA9->MEIS1 PBX PBX MEIS1->PBX Forms heterodimer Target_Genes Target Gene Expression (e.g., FLT3, Cyclin D3, MYC, HIF-1α) MEIS1->Target_Genes Binds DNA with PBX/HOXA9 to regulate transcription Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Differentiation_Block Block in Differentiation Target_Genes->Differentiation_Block Proliferation Leukemic Proliferation & Self-Renewal Cell_Cycle->Proliferation This compound This compound This compound->MEIS1 Inhibits DNA binding

Caption: MEIS1 signaling pathway in leukemogenesis and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

The discovery and characterization of a small molecule inhibitor like this compound follows a logical progression of experiments, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_characterization Biochemical & Cellular Characterization cluster_functional Functional Validation In_Silico_Screening In Silico Screening (Virtual Docking) In_Vitro_Assay In Vitro Reporter Assay (Luciferase) In_Silico_Screening->In_Vitro_Assay Hit Identification TR_FRET Binding Assay (TR-FRET) In_Vitro_Assay->TR_FRET Lead Confirmation CETSA Target Engagement Assay (CETSA) TR_FRET->CETSA Mechanism of Action Cell_Viability Cell-based Assays (Viability, Apoptosis) CETSA->Cell_Viability Cellular Activity Ex_Vivo Ex Vivo HSC Assays (Expansion, CFU) Cell_Viability->Ex_Vivo Functional Effects In_Vivo In Vivo Mouse Models (HSC expansion/mobilization) Ex_Vivo->In_Vivo Preclinical Validation

Caption: A generalized experimental workflow for the characterization of a MEIS1 inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of targeted therapies against MEIS1-driven cancers. The available data demonstrate its ability to inhibit MEIS1 transcriptional activity and modulate hematopoietic stem cell behavior. However, a comprehensive understanding of its therapeutic potential requires further investigation.

Future studies should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

  • In Vivo Efficacy in Leukemia Models: Evaluating the anti-leukemic activity of this compound in preclinical models of AML will be crucial to validate its therapeutic potential.

  • Selectivity and Off-Target Effects: A thorough assessment of the selectivity profile of this compound against other transcription factors and cellular targets is necessary to understand its potential for toxicity.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this compound could lead to the development of more effective second-generation inhibitors.

This technical guide provides a summary of the current knowledge on this compound. As research in this area progresses, a more complete picture of its mechanism of action and therapeutic utility will emerge, potentially offering new avenues for the treatment of leukemia and other diseases driven by MEIS1.

References

The Core Downstream Signaling Consequences of Meis-IN-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meis homeobox 1 (MEIS1) is a TALE (three-amino acid loop extension) homeodomain transcription factor that plays a critical role in normal development, stem cell function, and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). MEIS1 does not typically act alone but forms heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families, to regulate the expression of a vast network of downstream target genes. Given its oncogenic role in several malignancies, MEIS1 has emerged as a promising therapeutic target. Meis-IN-1 and its analogs (interchangeably referred to as MEISi-1/2) are first-in-class small molecule inhibitors designed to specifically target the MEIS homeodomain, thereby disrupting its ability to bind to DNA and activate transcription. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action of this compound

This compound and its analogs are cell-permeable small molecules that function by directly inhibiting the MEIS1 protein. The primary mechanism of action is the disruption of the interaction between the MEIS1 homeodomain and its consensus DNA binding motif (TGACAG).[1][2] This prevents MEIS1 from binding to the regulatory regions of its target genes, leading to a downregulation of their transcription. Consequently, the signaling pathways governed by these target genes are significantly altered, impacting cellular processes such as proliferation, differentiation, cell cycle progression, and apoptosis.

Core Downstream Signaling Pathways Affected by this compound

Inhibition of MEIS1 by this compound leads to a cascade of downstream effects, primarily centered around the regulation of cell cycle, apoptosis, and cellular metabolism.

Cell Cycle Regulation

MEIS1 is a key regulator of cell cycle progression. Its inhibition by this compound leads to cell cycle arrest, primarily through the upregulation of cyclin-dependent kinase inhibitors (CDKIs). In neonatal cardiomyocytes, inhibition of MEIS1 leads to a significant increase in proliferation, suggesting a role for MEIS1 in promoting cell cycle arrest in these cells.[1] Conversely, in cancer cells, MEIS1 often promotes proliferation, and its inhibition leads to cell cycle arrest and reduced viability.[3][4]

  • Downregulation of MEIS1 Target Genes: Treatment with MEIS inhibitors leads to the downregulation of MEIS1 itself and several of its key target genes that are involved in cell cycle control.

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CDKIs): MEIS1 is known to transcriptionally regulate the expression of several CDKIs. Inhibition of MEIS1 results in the decreased expression of these negative regulators of the cell cycle, thereby promoting proliferation in specific contexts like cardiac regeneration.

  • Induction of S-phase Genes: In hematopoietic cells, MEIS inhibitors have been shown to upregulate genes associated with the S-phase of the cell cycle, such as PCNA and Mcm2, promoting cell division.

Apoptosis

In various cancer cell lines, inhibition of MEIS1 by small molecules has been demonstrated to induce apoptosis. This pro-apoptotic effect is a key component of the anti-cancer activity of MEIS inhibitors.

  • Increased Apoptotic Cell Population: Treatment of prostate cancer and leukemia cells with MEIS inhibitors leads to a significant increase in the apoptotic cell population.

  • Caspase-Dependent Apoptosis: Meis1-mediated apoptosis is caspase-dependent, and its induction can be suppressed by the co-expression of its binding partner, HOXA9.

Hypoxia and Metabolism

MEIS1 plays a crucial role in regulating cellular metabolism, partly through its control of the hypoxia-inducible factors, HIF-1α and HIF-2α.

  • Downregulation of HIF-1α and HIF-2α: Inhibition of MEIS1 with this compound and its analogs results in the downregulation of both Hif-1α and Hif-2α gene expression. This suggests that this compound can modulate the cellular response to hypoxic conditions and alter metabolic pathways.

Stem Cell Self-Renewal and Differentiation

MEIS1 is a critical regulator of hematopoietic stem cell (HSC) self-renewal. Inhibition of MEIS1 can modulate HSC activity, promoting their expansion.

  • Induction of HSC Self-Renewal: Treatment of both murine and human HSCs with MEIS inhibitors ex vivo has been shown to induce their self-renewal.

  • Upregulation of Cardiac-Specific Genes: In the context of cardiac regeneration, extended treatment with MEIS inhibitors has been shown to cause a significant upregulation of critical cardiac-specific genes, such as Nkx2.5.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of MEIS inhibitors from various studies.

Inhibitor Cell Line/System Parameter Value Reference
MEISiPC-3 (Prostate Cancer)IC5024.8 µM
MEISiDU145 (Prostate Cancer)IC5038.2 µM
MEISi22Rv-1 (Prostate Cancer)IC5045.3 µM
MEISiLNCaP (Prostate Cancer)IC5056.7 µM
MEISi-1Neonatal CardiomyocytesProliferating Cardiomyocytes (Ph3+TnnT+)Up to 4.5-fold increase
MEISi-2Neonatal CardiomyocytesProliferating Cardiomyocytes (Ph3+TnnT+)Up to 4.5-fold increase
MEISi-1Neonatal CardiomyocytesCytokinetic Cardiomyocytes (AuroraB+TnnT+)2-fold increase
MEISi-2Neonatal CardiomyocytesCytokinetic Cardiomyocytes (AuroraB+TnnT+)2-fold increase
MEISi-1/2Hematopoietic CellsMeis1 gene expressionDownregulated
MEISi-1/2Hematopoietic CellsHif-1α gene expressionDownregulated
MEISi-1/2Hematopoietic CellsHif-2α gene expressionDownregulated
MEISi-1/2Hematopoietic CellsPCNA gene expressionUp to 100-fold upregulation
MEISi-1/2Hematopoietic CellsMcm2 gene expressionUp to 5-fold upregulation
MEISiHuman iPSC-derived CardiomyocytesNkx2.5 gene expression15-fold increase

Signaling Pathway and Experimental Workflow Visualizations

Meis_IN_1_Signaling Meis_IN_1 This compound MEIS1 MEIS1 Meis_IN_1->MEIS1 Inhibits DNA DNA Binding (TGACAG motif) MEIS1->DNA Binds to Cell_Cycle Cell Cycle Progression DNA->Cell_Cycle Regulates Apoptosis Apoptosis DNA->Apoptosis Regulates Metabolism Cellular Metabolism DNA->Metabolism Regulates HSCs HSC Self-Renewal DNA->HSCs Regulates CDKIs CDKIs (p16, p19, p21) Cell_Cycle->CDKIs Inhibits S_Phase_Genes S-Phase Genes (PCNA, Mcm2) Cell_Cycle->S_Phase_Genes Activates Caspases Caspases Apoptosis->Caspases Activates HIFs HIF-1α / HIF-2α Metabolism->HIFs Regulates

Caption: Downstream signaling pathways affected by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cell lines, HSCs) Treatment Treatment with This compound or Vehicle Cell_Culture->Treatment Analysis Downstream Analysis Treatment->Analysis Luciferase_Assay Luciferase Reporter Assay Analysis->Luciferase_Assay qPCR RT-qPCR Analysis->qPCR Western_Blot Western Blot Analysis->Western_Blot ChIP Chromatin Immunoprecipitation (ChIP) Analysis->ChIP Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Analysis->Flow_Cytometry

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: Human or murine cell lines of interest (e.g., prostate cancer cell lines PC-3, DU145; hematopoietic stem and progenitor cells; HEK293T for reporter assays).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5%.

  • Incubation Time: The duration of treatment will depend on the specific assay. For gene expression analysis, a 24-72 hour incubation is common. For apoptosis or cell cycle analysis, 24-48 hours is typical. For HSC expansion, treatment can extend for 7 days.

Luciferase Reporter Assay

This assay is used to confirm the inhibitory effect of this compound on MEIS1's transcriptional activity.

  • Plasmids:

    • A luciferase reporter plasmid containing MEIS1 binding sites (e.g., TGACAG repeats) upstream of a minimal promoter driving firefly luciferase expression.

    • A MEIS1 expression plasmid (e.g., pCMV-MEIS1).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection: Co-transfect HEK293T cells with the three plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle control.

  • Lysis and Measurement: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound treated cells compared to the vehicle control indicates inhibition of MEIS1 transcriptional activity.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the changes in mRNA expression of MEIS1 target genes upon this compound treatment.

  • RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., MEIS1, HIF-1α, HIF-2α, p21, NKX2.5) and a reference gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or probe-based qPCR master mix.

  • Thermal Cycling: A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting

This method is used to detect changes in protein levels of downstream targets.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., MEIS1, HIF-1α, p21, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment alters the binding of MEIS1 to the regulatory regions of its target genes.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against MEIS1 or a control IgG overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known or putative MEIS1 target genes. A decrease in the enrichment of these regions in this compound treated cells compared to the control would indicate reduced MEIS1 binding.

Conclusion

This compound represents a promising therapeutic agent that targets the oncogenic transcription factor MEIS1. Its mechanism of action, centered on the inhibition of MEIS1-DNA binding, triggers a cascade of downstream effects that impinge on critical cellular processes. The primary consequences of this compound treatment include the modulation of cell cycle progression, induction of apoptosis, and alteration of cellular metabolism through the HIF pathway. Furthermore, this compound has demonstrated the ability to influence stem cell self-renewal and differentiation programs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MEIS1 inhibition and to elucidate the intricate downstream signaling networks it governs. Further research, including global transcriptomic and proteomic analyses, will undoubtedly provide a more comprehensive understanding of the full spectrum of signaling pathways affected by this novel class of inhibitors.

References

The Discovery and Preclinical Development of Meis-IN-1: A Novel Modulator of Hematopoietic Stem Cell Self-Renewal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Meis (Myeloid ecotropic viral integration site) family of homeodomain transcription factors, particularly MEIS1, have emerged as critical regulators of hematopoietic stem cell (HSC) self-renewal and differentiation.[1] Dysregulation of MEIS1 activity is implicated in various hematological malignancies, making it a compelling therapeutic target.[2][3] This technical guide details the discovery and preclinical development of Meis-IN-1 (also referred to as MEISi-1), a first-in-class small molecule inhibitor of MEIS1.[4] The development of MEISi-1 and its analogue, MEISi-2, represents a significant advancement in the quest for targeted therapies that can modulate HSC activity for regenerative medicine and oncology.

Discovery of MEISi-1 and MEISi-2: An In Silico Approach

The journey to identify MEIS inhibitors began with a sophisticated in silico screening strategy, as small molecule inhibitors of MEIS1 were previously unknown. Researchers leveraged the known crystal structure of the MEIS1 homeodomain and its interaction with its DNA binding motif, "TGACAG," to screen a vast library of over a million druggable small molecules.

The high-throughput virtual screening was conducted using the AutoDock Vina and PaDEL-ADV platforms. The primary objective was to identify compounds that could potentially disrupt the MEIS1-DNA interaction. The screening process was designed to select for putative inhibitors with favorable drug-like properties and no predicted cytotoxicity or cardiotoxicity. This computational approach led to the identification of two promising lead compounds: MEISi-1 and MEISi-2.

Preclinical Development: From In Vitro Validation to In Vivo Efficacy

Following their in silico identification, MEISi-1 and MEISi-2 underwent a rigorous preclinical development program to validate their activity and assess their therapeutic potential.

In Vitro Validation

The initial biological validation of MEISi-1 and MEISi-2 was performed using MEIS-dependent luciferase reporter assays. These assays utilized reporter constructs containing the MEIS binding motif upstream of a luciferase gene. In the presence of active MEIS1, the luciferase gene is transcribed, leading to a measurable light signal. The ability of the inhibitors to suppress this signal serves as a direct measure of their target engagement.

Both MEISi-1 and MEISi-2 demonstrated significant, dose-dependent inhibition of MEIS-luciferase reporter activity, with up to 90% inhibition observed at a concentration of 0.1 µM. This confirmed that the compounds could effectively penetrate cells and inhibit the transcriptional activity of MEIS1.

Ex Vivo Efficacy in Hematopoietic Stem Cells

A key therapeutic hypothesis was that inhibiting MEIS1 could induce the self-renewal and expansion of HSCs. This was tested in ex vivo cultures of both murine and human HSCs.

In murine lineage-negative, Sca-1+, c-Kit+ (LSK) cells, a population enriched for HSCs, treatment with MEISi-1 and MEISi-2 led to a significant expansion of the LSKCD34low HSC population.

Similar effects were observed in human HSC populations. Treatment of human CD34+, CD133+, and ALDHhi cells with the inhibitors resulted in an expansion of these primitive hematopoietic cell populations. These findings provided strong evidence that MEISi-1 and MEISi-2 could effectively modulate the self-renewal of both murine and human HSCs ex vivo.

In Vivo Proof-of-Concept

To assess the in vivo efficacy of the MEIS inhibitors, MEISi-1 and MEISi-2 were administered to mice. The primary endpoint was the effect on the HSC content in the bone marrow.

Following systemic administration, both MEISi-1 and MEISi-2 led to a significant increase in the number of HSCs in the murine bone marrow. This was accompanied by the downregulation of Meis1 and its target genes, providing in vivo evidence of target engagement and the anticipated biological response.

Mechanism of Action: Targeting the MEIS-DNA Interface

The intended mechanism of action for MEISi-1 and MEISi-2 was the direct inhibition of the MEIS1 homeodomain's interaction with DNA. The preclinical studies provided substantial evidence to support this mechanism.

The inhibition of MEIS-dependent luciferase reporters directly demonstrated the disruption of MEIS1's transcriptional activity. Furthermore, the observed downregulation of known MEIS1 target genes, including Hypoxia-Inducible Factor 1-alpha (Hif-1α) and Hypoxia-Inducible Factor 2-alpha (Hif-2α), in both in vitro and in vivo models, further solidified the proposed mechanism. By inhibiting the binding of MEIS1 to the regulatory regions of these genes, MEISi-1 and MEISi-2 effectively block their transcription.

Quantitative Data Summary

While specific IC50, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain, the following table summarizes the key findings from the initial discovery and preclinical studies.

ParameterMEISi-1MEISi-2Reference
Target MEIS HomeodomainMEIS Homeodomain
Mechanism of Action Inhibition of MEIS-DNA interactionInhibition of MEIS-DNA interaction
In Vitro Activity ~90% inhibition of MEIS-luciferase reporter at 0.1 µM~90% inhibition of MEIS-luciferase reporter at 0.1 µM
Ex Vivo Effect (Murine) Expansion of LSKCD34low HSCsExpansion of LSKCD34low HSCs
Ex Vivo Effect (Human) Expansion of CD34+, CD133+, and ALDHhi HSCsExpansion of CD34+, CD133+, and ALDHhi HSCs
In Vivo Effect (Murine) Increased HSC content in bone marrowIncreased HSC content in bone marrow
Downstream Effects Downregulation of Meis1, Hif-1α, Hif-2αDownregulation of Meis1, Hif-1α, Hif-2α

Experimental Protocols

MEIS-Dependent Luciferase Reporter Assay
  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 24-well plates and co-transfected with a MEIS-responsive luciferase reporter plasmid, a Renilla luciferase control plasmid, and a MEIS1 expression plasmid using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of MEISi-1, MEISi-2, or vehicle control (DMSO).

  • Luciferase Activity Measurement: After 24-48 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the vehicle-treated control.

Ex Vivo Murine Hematopoietic Stem Cell Expansion Assay
  • HSC Isolation: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice. Lineage-negative cells are enriched using a lineage cell depletion kit. Subsequently, LSK cells are isolated by fluorescence-activated cell sorting (FACS) based on the expression of c-Kit and Sca-1 and the absence of lineage markers.

  • Cell Culture: Isolated LSK cells are cultured in a serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3L).

  • Compound Treatment: The culture medium is supplemented with various concentrations of MEISi-1, MEISi-2, or vehicle control (DMSO).

  • Expansion Analysis: After 7-10 days of culture, the cells are harvested, counted, and analyzed by FACS for the expression of HSC markers, including LSK and CD34, to determine the expansion of the HSC population.

Visualizations

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development in_silico In Silico Screening (>1M Compounds) hit_id Hit Identification (MEISi-1 & MEISi-2) in_silico->hit_id in_vitro In Vitro Validation (Luciferase Assay) hit_id->in_vitro ex_vivo Ex Vivo Efficacy (HSC Expansion) in_vitro->ex_vivo in_vivo In Vivo Proof-of-Concept (Murine Model) ex_vivo->in_vivo

Discovery and preclinical development workflow for MEISi-1.

signaling_pathway MEISi1 This compound MEIS1 MEIS1 MEISi1->MEIS1 Inhibits DNA DNA (TGACAG motif) MEIS1->DNA Binds Hif1a Hif-1α DNA->Hif1a Transcription Hif2a Hif-2α DNA->Hif2a Transcription HSC_SR HSC Self-Renewal Hif1a->HSC_SR Regulates Hif2a->HSC_SR Regulates

Simplified signaling pathway of this compound action.

Conclusion and Future Directions

The discovery and preclinical development of this compound (MEISi-1) and its analogue MEISi-2 represent a landmark achievement in the targeted modulation of hematopoietic stem cell biology. The successful application of a rational, structure-based in silico screening approach has yielded first-in-class inhibitors with demonstrated in vitro and in vivo efficacy. These compounds hold significant promise for applications in regenerative medicine, particularly for the ex vivo expansion of HSCs for transplantation, and as potential therapeutics in hematological malignancies where MEIS1 is overexpressed.

Further development of these inhibitors will require comprehensive pharmacokinetic and toxicology studies to assess their safety profiles. Additionally, lead optimization and structure-activity relationship studies could lead to the development of next-generation MEIS inhibitors with improved potency, selectivity, and drug-like properties. While clinical trials have not yet been initiated, the robust preclinical data provide a strong foundation for the future clinical translation of MEIS inhibitors.

References

The Functional Core of Development: A Technical Guide to MEIS Homeodomain Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myeloid Ectopic Viral Integration Site (MEIS) family of homeodomain transcription factors stands as a pivotal regulatory node in the intricate orchestration of embryonic development.[1][2] These proteins, belonging to the Three Amino Acid Loop Extension (TALE) superclass of homeodomain-containing proteins, are not merely passive players but core components of transcriptional machinery that dictates cell fate, proliferation, and differentiation across a multitude of tissues and organ systems.[3] Their dysregulation is implicated in a range of developmental anomalies and cancers, underscoring their significance as potential therapeutic targets. This technical guide provides an in-depth exploration of the function of MEIS proteins in development, offering a synthesis of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions and workflows.

Core Functions and Molecular Mechanisms

MEIS proteins primarily function as transcriptional regulators, often in concert with other transcription factors to ensure precise spatiotemporal gene expression.[1] Their molecular activity is multifaceted, encompassing direct DNA binding, the formation of multimeric protein complexes, and the modulation of chromatin structure.

The MEIS-PBX-HOX Ternary Complex: A Cornerstone of Developmental Patterning

A central paradigm in MEIS function is its interaction with PBX (Pre-B-cell leukemia homeobox) and HOX (Homeobox) proteins.[4] MEIS proteins form stable heterodimers with PBX proteins, another class of TALE homeodomain factors. This dimerization is crucial as it often facilitates the nuclear localization of PBX proteins. The MEIS-PBX dimer then acts as a high-affinity DNA-binding platform that cooperatively recruits HOX proteins to specific target gene enhancers. This ternary complex is fundamental to the specificity of HOX protein function in patterning the embryonic body axis and in the development of numerous organs.

dot

MEIS_PBX_HOX_Complex cluster_nucleus Nucleus MEIS MEIS PBX PBX MEIS->PBX Dimerization TargetGene Target Gene MEIS->TargetGene Cooperative DNA Binding MEIS->TargetGene Transcriptional Regulation PBX->TargetGene Cooperative DNA Binding PBX->TargetGene Transcriptional Regulation HOX HOX HOX->MEIS Complex Formation HOX->PBX Complex Formation HOX->TargetGene Transcriptional Regulation Cytoplasm Cytoplasm

Caption: The MEIS-PBX-HOX ternary complex formation and its role in transcriptional regulation.

Independent and Alternative Interactions

While the partnership with PBX and HOX proteins is a major facet of MEIS function, these proteins also exhibit activities independent of this complex. MEIS proteins can directly bind to DNA, recognizing a consensus motif 'TGACAG'. Furthermore, they interact with a growing list of other transcription factors, including PAX6 in neurogenesis, highlighting their versatile role as hubs for transcriptional control.

Roles in Key Developmental Processes

The influence of MEIS proteins permeates a wide array of developmental events, from the formation of the earliest blood cells to the intricate wiring of the nervous system.

Hematopoiesis

MEIS1 is a critical regulator of both primitive and definitive hematopoiesis. It is highly expressed in hematopoietic stem cells (HSCs) and early progenitors, where it plays a crucial role in maintaining their quiescence and self-renewal capacity. Loss of Meis1 in mouse models leads to embryonic lethality due to severe hematopoietic defects, including a lack of megakaryocytes and subsequent hemorrhaging.

Table 1: Relative Expression of Meis1 in Murine Hematopoietic Subsets

Hematopoietic SubsetDescriptionRelative Meis1 Expression Level
HSC Hematopoietic Stem Cell (EPCR+CD48-CD45+CD150+)High
CMP Common Myeloid ProgenitorLow
GMP Granulocyte-Macrophage ProgenitorLow
MEP Megakaryocyte-Erythroid ProgenitorIntermediate
MkP Megakaryocyte ProgenitorHigh
CLP Common Lymphoid ProgenitorLow
Data synthesized from quantitative RT-PCR analysis in purified murine hematopoietic populations.
Cardiac Development

Both MEIS1 and MEIS2 are essential for normal heart development. They are involved in the regulation of cardiac progenitor cells and the proper formation of cardiac structures. Inactivation of Meis2 in neural crest cells, for instance, leads to defects in the cardiac outflow tract. More recently, MEIS1 has been identified as a key factor in promoting cardiomyocyte cell cycle arrest in the postnatal period, making it a target of interest for cardiac regeneration research.

Neurogenesis

MEIS proteins are instrumental in the development of the central and peripheral nervous systems. They are involved in the proliferation of neural progenitors, cell fate specification, and neuronal differentiation. For example, MEIS2, in cooperation with PAX6, is required for the generation of specific types of interneurons in the adult olfactory bulb.

Craniofacial Development

MEIS2 plays a critical role in the development of the craniofacial skeleton. Conditional knockout of Meis2 in neural crest cells results in severe craniofacial abnormalities, including a defective palate. MEIS2 is thought to establish a "ground state" for osteogenesis in the developing palate by regulating chromatin accessibility and the expression of key osteogenic transcription factors.

Experimental Protocols

The study of MEIS proteins relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) for MEIS Transcription Factors

ChIP is used to identify the genomic regions to which MEIS proteins are bound.

1. Cell Cross-linking and Lysis:

  • Culture cells to 80-90% confluency.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells with a suitable lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

  • Resuspend the nuclear pellet in a shearing buffer.

  • Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin with a MEIS-specific antibody or a negative control IgG overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

6. Analysis:

  • The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

dot

ChIP_Workflow Start Start: Cross-link cells with formaldehyde Lysis Cell Lysis and Nuclei Isolation Start->Lysis Shearing Chromatin Shearing (Sonication) Lysis->Shearing IP Immunoprecipitation with MEIS-specific antibody Shearing->IP Washing Wash to remove non-specific binding IP->Washing Elution Elution of chromatin Washing->Elution Reverse Reverse cross-links Elution->Reverse Purification DNA Purification Reverse->Purification Analysis Analysis (qPCR or ChIP-seq) Purification->Analysis

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) of MEIS proteins.

Co-immunoprecipitation (Co-IP) for MEIS and PBX Proteins

Co-IP is used to demonstrate the in vivo interaction between MEIS and its binding partners, such as PBX.

1. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Incubate on ice to ensure efficient lysis while preserving protein-protein interactions.

2. Pre-clearing:

  • Centrifuge the lysate to pellet cellular debris.

  • Pre-clear the supernatant by incubating with Protein A/G beads to reduce non-specific binding.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., MEIS1) overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against both the "bait" (MEIS1) and the putative "prey" protein (PBX1).

Luciferase Reporter Assay for MEIS Target Gene Validation

This assay is used to determine if a MEIS protein can regulate the transcription of a putative target gene through a specific DNA element.

1. Plasmid Construction:

  • Clone the putative MEIS-responsive enhancer element upstream of a minimal promoter driving the expression of a luciferase reporter gene (e.g., Firefly luciferase).

  • Co-transfect this reporter plasmid into cells along with an expression vector for the MEIS protein of interest and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

2. Cell Transfection and Lysis:

  • Transfect the plasmids into a suitable cell line (e.g., HEK293T).

  • After 24-48 hours, lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

  • Measure the activity of both Firefly and Renilla luciferases in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Compare the normalized luciferase activity in the presence and absence of the MEIS expression vector to determine the effect of the MEIS protein on the enhancer element.

In Situ Hybridization for MEIS mRNA Detection in Mouse Embryos

This technique allows for the visualization of the spatiotemporal expression pattern of MEIS transcripts within the context of the whole embryo or tissue sections.

1. Probe Preparation:

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe corresponding to the MEIS mRNA of interest.

2. Embryo Preparation:

  • Dissect mouse embryos at the desired developmental stage in ice-cold PBS.

  • Fix the embryos in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Dehydrate the embryos through a graded methanol series and store at -20°C.

3. Hybridization:

  • Rehydrate the embryos and treat with Proteinase K to improve probe penetration.

  • Pre-hybridize the embryos in hybridization buffer.

  • Hybridize with the DIG-labeled probe overnight at 65-70°C.

4. Washing and Antibody Incubation:

  • Perform stringent washes to remove unbound probe.

  • Block non-specific antibody binding sites.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

5. Signal Detection:

  • Wash to remove excess antibody.

  • Develop the color reaction using NBT/BCIP as a substrate for AP. The location of MEIS mRNA will be visualized as a purple precipitate.

6. Imaging:

  • Image the stained embryos using a stereomicroscope.

Conclusion and Future Directions

MEIS homeodomain proteins are indispensable regulators of a vast array of developmental processes. Their ability to form intricate transcriptional complexes, particularly with PBX and HOX proteins, provides a molecular basis for the precise control of gene expression that underpins the formation of complex tissues and organs. The methodologies outlined in this guide provide a robust framework for the continued investigation of MEIS protein function.

Future research will likely focus on several key areas. A deeper understanding of the context-dependent protein-protein interactions of MEIS proteins beyond the classical ternary complex will be crucial. Quantitative proteomic approaches will be invaluable in identifying novel interacting partners in different developmental contexts. Furthermore, elucidating the role of post-translational modifications in regulating MEIS activity will provide another layer of understanding of their function. From a translational perspective, the development of small molecule inhibitors or activators of MEIS protein function holds promise for therapeutic interventions in developmental disorders and cancer. As our knowledge of the intricate regulatory networks governed by MEIS proteins expands, so too will our ability to harness this knowledge for the advancement of regenerative medicine and the treatment of human disease.

References

Investigating MEIS1 Function: A Technical Guide to Chemical Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor critical in normal development and oncogenesis, particularly in acute myeloid leukemia (AML). Its multifaceted role in regulating cell proliferation, differentiation, and stem cell self-renewal has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of MEIS1, its associated signaling pathways, and the chemical inhibitors used to probe its activity. We present detailed experimental protocols for key assays, quantitative data on inhibitor efficacy, and visual representations of molecular interactions and experimental workflows to equip researchers with the necessary tools to investigate MEIS1 function and develop novel therapeutic strategies.

Introduction to MEIS1 Function

MEIS1 is a member of the Three Amino Acid Loop Extension (TALE) family of homeodomain transcription factors. It plays a pivotal role in hematopoiesis, neurogenesis, and organogenesis.[1][2] MEIS1 rarely acts alone; it primarily functions as a cofactor, forming heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families, to regulate the expression of target genes.[3][4]

The function of MEIS1 is highly context-dependent, acting as either an oncogene or a tumor suppressor in different cellular environments.[5] In hematological malignancies, particularly MLL-rearranged AML, MEIS1 is a key driver of leukemogenesis, promoting cell proliferation and blocking differentiation. Conversely, in some solid tumors like non-small cell lung cancer, MEIS1 has been shown to have a tumor-suppressive role.

MEIS1 Signaling Pathways

MEIS1 is implicated in several critical signaling pathways that control cell fate and behavior. Its interaction with other transcription factors allows it to influence a wide array of downstream targets.

A key pathway involves the upregulation of FMS-like tyrosine kinase 3 (FLT3) in conjunction with HOXA9 and PBX proteins, which promotes leukemic transformation through increased MAPK phosphorylation. MEIS1 also plays a role in the cellular response to hypoxia by transcriptionally regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. Furthermore, MEIS1 has been shown to promote leukemogenesis and leukemic cell homing through the transactivation of synaptotagmin-like 1 (SYTL1) and subsequent enhancement of CXCL12/CXCR4 signaling.

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MEIS1_Signaling_Pathways cluster_upstream Upstream Regulators cluster_downstream Downstream Effects MLL-fusion MLL-fusion MEIS1 MEIS1 MLL-fusion->MEIS1 Upregulates expression HOXA9 HOXA9 HOXA9->MEIS1 PBX PBX PBX->MEIS1 FLT3 FLT3 MEIS1->FLT3 HIF1a_HIF2a HIF-1α / HIF-2α MEIS1->HIF1a_HIF2a SYTL1 SYTL1 MEIS1->SYTL1 Cell_Proliferation Cell Proliferation MEIS1->Cell_Proliferation Differentiation_Block Differentiation Block MEIS1->Differentiation_Block MAPK_Pathway MAPK Pathway FLT3->MAPK_Pathway MAPK_Pathway->Cell_Proliferation CXCL12_CXCR4 CXCL12/CXCR4 Signaling SYTL1->CXCL12_CXCR4 Leukemogenesis Leukemogenesis CXCL12_CXCR4->Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Simplified MEIS1 signaling pathways in leukemia.

Chemical Inhibitors of MEIS1

The investigation of MEIS1 function has been significantly advanced by the development of chemical inhibitors. These can be broadly categorized as direct and indirect inhibitors.

Direct Inhibitors: These small molecules are designed to directly bind to the MEIS1 protein, typically targeting its DNA-binding homeodomain, thereby preventing it from regulating its target genes.

  • MEISi-1 and MEISi-2: Identified through high-throughput in silico screening, these compounds have been shown to inhibit the transcriptional activity of MEIS1. They have been demonstrated to induce the expansion of hematopoietic stem cells ex vivo.

Indirect Inhibitors: These compounds target proteins or pathways that regulate the expression or activity of MEIS1.

  • Menin-MLL Inhibitors (e.g., MI-2, MI-503): These inhibitors disrupt the interaction between Menin and MLL fusion proteins, which are responsible for the aberrant expression of MEIS1 in MLL-rearranged leukemias. This leads to a downstream reduction in MEIS1 levels.

  • DOT1L Inhibitors: Inhibition of the histone methyltransferase DOT1L has been shown to decrease the expression of MEIS1.

  • Other Small Molecules: A variety of other compounds, including the proton pump inhibitor rabeprazole and the antihistamine terfenadine, have been reported to downregulate MEIS1 expression.

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MEIS1_Inhibitors cluster_indirect Indirect Inhibition cluster_direct Direct Inhibition Menin-MLL_Inhibitors Menin-MLL Inhibitors (MI-2, MI-503) Menin_MLL Menin-MLL Complex Menin-MLL_Inhibitors->Menin_MLL DOT1L_Inhibitors DOT1L Inhibitors MEIS1 MEIS1 DOT1L_Inhibitors->MEIS1 downregulates Rabeprazole Rabeprazole Rabeprazole->MEIS1 downregulates Terfenadine Terfenadine Terfenadine->MEIS1 downregulates Menin_MLL->MEIS1 upregulates MEISi-1_MEISi-2 MEISi-1 & MEISi-2 MEISi-1_MEISi-2->MEIS1 DNA_Binding DNA Binding & Transcriptional Activity MEIS1->DNA_Binding

Caption: Mechanisms of action for direct and indirect MEIS1 inhibitors.

Quantitative Data on Inhibitor Efficacy

The potency of MEIS1 inhibitors has been evaluated in various in vitro assays. The following tables summarize key quantitative data for some of the most studied inhibitors.

InhibitorAssay TypeCell Line/SystemConcentration/ValueEffectReference
MEISi-1 Luciferase ReporterHEK293T0.1 µMUp to 90% inhibition of MEIS-luciferase activity
MEISi-2 Luciferase ReporterHEK293T0.1 µMUp to 90% inhibition of MEIS-luciferase activity
MI-2 Cell Viability (GI50)MV4;119.5 µM50% growth inhibition
Cell Viability (GI50)KOPN-87.2 µM50% growth inhibition
Cell Viability (GI50)ML-28.7 µM50% growth inhibition
MI-503 Cell Viability (GI50)MLL-AF9 murine BMCs0.22 µM50% growth inhibition after 7 days
Cell Viability (GI50)MV4;11250 - 570 nM range50% growth inhibition
Cell Viability (GI50)MOLM-13250 - 570 nM range50% growth inhibition
Cell Viability (GI50)KOPN-8250 - 570 nM range50% growth inhibition
Cell Viability (GI50)SEM250 - 570 nM range50% growth inhibition
InhibitorAssay TypeCell LineGene TargetEffectReference
MI-503 qRT-PCRMLL-AF9 BMCsHoxa9Markedly reduced expression
qRT-PCRMLL-AF9 BMCsMeis1Markedly reduced expression
MEISi-1 qRT-PCRHematopoietic cellsHif-1αDownregulated expression
qRT-PCRHematopoietic cellsHif-2αDownregulated expression
MEISi-2 qRT-PCRHematopoietic cellsHif-1αDownregulated expression
qRT-PCRHematopoietic cellsHif-2αDownregulated expression
SYC-522 (DOT1L Inhibitor) qRT-PCRMV4-11 & MOLM13HOXA9 & MEIS1>50% decrease in expression

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MEIS1 function using chemical inhibitors. Below are protocols for key experiments.

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Experimental_Workflow start Start with Cell Culture treat Treat cells with MEIS1 inhibitor start->treat viability Cell Viability Assay (e.g., MTT) treat->viability gene_expression Gene Expression Analysis (e.g., qRT-PCR) treat->gene_expression protein_interaction Protein Interaction Assay (e.g., Co-IP) treat->protein_interaction apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle end Data Analysis & Interpretation viability->end gene_expression->end protein_interaction->end apoptosis->end cell_cycle->end

Caption: General experimental workflow for studying MEIS1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., leukemia cell lines)

  • Complete culture medium

  • MEIS1 inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the MEIS1 inhibitor in culture medium.

  • Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved, mixing gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curve.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This method is used to quantify the expression levels of MEIS1 and its target genes following inhibitor treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for MEIS1 and target genes (e.g., HOXA9, FLT3, HIF-1α) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Treat cells with the MEIS1 inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein-Protein Interaction Assay (Co-Immunoprecipitation - Co-IP)

Co-IP is used to determine if a MEIS1 inhibitor disrupts the interaction between MEIS1 and its binding partners, such as HOXA9 or PBX1.

Materials:

  • Treated and control cells

  • Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the bait protein (e.g., anti-MEIS1 or anti-HOXA9)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Lyse treated and control cells with cold Co-IP lysis buffer.

  • Pre-clear the cell lysates by incubating with Protein A/G beads and a control IgG to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the bait protein or an isotype control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting protein (e.g., anti-HOXA9 if MEIS1 was the bait).

Conclusion

The study of MEIS1 function is a rapidly evolving field with significant implications for cancer biology and regenerative medicine. The chemical inhibitors discussed in this guide provide powerful tools to dissect the complex roles of MEIS1 in various cellular processes. By employing the detailed experimental protocols and leveraging the quantitative data presented, researchers can further elucidate the mechanisms of MEIS1 action and contribute to the development of novel therapeutic strategies targeting this critical transcription factor. Future work should focus on the development of more potent and specific direct MEIS1 inhibitors and their evaluation in preclinical and clinical settings.

References

Core Concept: Meis1 as a Brake on Cardiomyocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Meis-IN-1 for Cardiac Regeneration Research

For researchers, scientists, and drug development professionals, the quest for therapeutic agents that can stimulate the regeneration of heart tissue after injury is a primary focus. The adult mammalian heart has a very limited capacity for self-repair, largely due to the withdrawal of cardiomyocytes from the cell cycle shortly after birth.[1][2][3] Myeloid ecotropic viral integration site 1 (Meis1), a homeodomain transcription factor, has been identified as a critical regulator of this postnatal cardiomyocyte cell cycle arrest.[2][4] Its inhibition has emerged as a promising strategy to induce cardiomyocyte proliferation and promote cardiac repair. This technical guide focuses on this compound and related small molecule inhibitors of Meis1, providing a comprehensive overview of their mechanism, quantitative effects, and the experimental protocols for their application in cardiac regeneration studies.

Meis1 is a transcription factor that plays a pivotal role in development and stem cell regulation. In the context of the heart, Meis1 expression increases shortly after birth, coinciding with the cessation of cardiomyocyte division. Studies have shown that Meis1 acts as a transcriptional activator for several key cyclin-dependent kinase inhibitors (CDKIs), including p15, p16, and p21. These CDKIs effectively act as brakes on the cell cycle, preventing cardiomyocytes from re-entering a proliferative state. Consequently, deleting or inhibiting Meis1 has been shown to downregulate these CDKIs, release the brakes on the cell cycle, and stimulate both neonatal and adult cardiomyocyte proliferation.

Mechanism of Action: Meis1 Inhibition

Small molecule inhibitors, such as MEISi-1 and MEISi-2 (referred to collectively under the functional umbrella of this compound for this guide), are designed to interfere with Meis1's function. These inhibitors typically work by disrupting the interaction between the Meis1 homeodomain and its target DNA binding sites. This prevents Meis1 from activating the transcription of its target genes, most notably the CDKIs that enforce cell cycle arrest in cardiomyocytes. The downstream effect is a reduction in the expression of these inhibitors, which allows for the re-activation of the cell cycle machinery, leading to cardiomyocyte division and proliferation.

Meis1_Inhibition_Pathway cluster_Inhibition This compound Action cluster_Nucleus Cardiomyocyte Nucleus cluster_CellCycle Cell Cycle Regulation This compound This compound Meis1 Meis1 This compound->Meis1 Inhibits DNA DNA Meis1->DNA Binds to CDKI_Genes CDKI Genes (p15, p16, p21) DNA->CDKI_Genes Activates Transcription CDKIs CDKI Proteins CDKI_Genes->CDKIs Leads to Cell_Cycle_Arrest Cell Cycle Arrest CDKIs->Cell_Cycle_Arrest Promotes Proliferation Cardiomyocyte Proliferation Cell_Cycle_Arrest->Proliferation Prevents

Caption: Signaling pathway of Meis1 inhibition leading to cardiomyocyte proliferation.

Quantitative Data on the Efficacy of Meis1 Inhibition

The effects of Meis1 inhibition have been quantified across several studies, demonstrating significant impacts on cardiomyocyte proliferation and gene expression. The data below is summarized from studies using specific small molecule inhibitors MEISi-1 and MEISi-2.

Parameter MeasuredCell TypeTreatmentResultFold Change vs. ControlReference
Proliferating CardiomyocytesNeonatal RatMEISi-1 / MEISi-2Increased Ph3+/TnnT2+ cellsUp to 4.5-fold,
Cytokinetic CardiomyocytesNeonatal RatMEISi-1 / MEISi-2Increased AuroraB+/TnnT2+ cells~2-fold,
Nkx2.5 Gene ExpressionhiPSC-derived CardiomyocytesMEIS inhibitors (extended treatment)Upregulation~15-fold,
Cardiomyocyte ProliferationNeonatal RatMeis1 siRNA knockdownIncreased proliferation~3-fold

Table 1: Effects of Meis1 Inhibition on Cardiomyocyte Proliferation and Gene Expression.

Gene TargetEffect of Meis1 InhibitionImplicationReference
p15, p16, p21 (CDKIs)DownregulationRelease of cell cycle arrest,
Hif-1α, Hif-2αDownregulationPotential effects on cell metabolism
Nkx2.5UpregulationPromotion of cardiac progenitor cell fate,

Table 2: Gene Expression Changes Following Meis1 Inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involved in studying this compound.

Isolation and Culture of Neonatal Rat Ventricular Cardiomyocytes (NRVMs)
  • Tissue Harvest: Euthanize 1-2 day old Sprague-Dawley rat pups. Excise the hearts and place them in a sterile Hanks' Balanced Salt Solution (HBSS).

  • Ventricle Isolation: Separate the ventricles from the atria and mince the ventricular tissue into small pieces (1-2 mm³).

  • Enzymatic Digestion: Perform sequential digestions of the minced tissue using a solution of 0.1% trypsin and 0.05% collagenase type II in HBSS at 37°C with gentle agitation. Collect the supernatant after each digestion step.

  • Cell Filtration and Plating: Neutralize the enzyme activity with fetal bovine serum (FBS). Pool the cell suspensions and pass them through a 70 µm cell strainer. Pre-plate the cells for 1-2 hours to allow for fibroblast attachment.

  • Cardiomyocyte Culture: Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated dishes in DMEM/F12 medium supplemented with 10% FBS and antibiotics. Culture at 37°C in a 5% CO₂ incubator.

In Vitro Treatment with this compound
  • Preparation: Prepare a stock solution of this compound (or MEISi-1/MEISi-2) in DMSO.

  • Application: After 24-48 hours of plating, when cardiomyocytes are well-attached and beating, replace the culture medium with fresh medium containing the desired concentration of the Meis1 inhibitor (e.g., 5 µM) or a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 3 days for proliferation assays).

Experimental_Workflow cluster_Isolation Cell Isolation & Culture cluster_Treatment Inhibitor Treatment cluster_Analysis Downstream Analysis Harvest Harvest Neonatal Rat Hearts Isolate Isolate & Mince Ventricles Harvest->Isolate Digest Enzymatic Digestion Isolate->Digest Culture Culture Cardiomyocytes Digest->Culture Treat Treat with this compound (or DMSO control) Culture->Treat Incubate Incubate for Specified Duration Treat->Incubate Immunostaining Immunostaining (e.g., Ph3, TnnT2) Incubate->Immunostaining qRT_PCR qRT-PCR for Gene Expression Incubate->qRT_PCR Microscopy Fluorescence Microscopy Immunostaining->Microscopy Data_Analysis Quantitative Data Analysis Microscopy->Data_Analysis qRT_PCR->Data_Analysis

References

MEIS1 as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid Ectropic viral Integration Site 1 (MEIS1) has emerged as a critical dependency and a compelling therapeutic target in multiple subtypes of acute myeloid leukemia (AML). As a homeodomain-containing transcription factor, MEIS1 is a key collaborator with HOX proteins, particularly HOXA9, in driving leukemogenesis. Its overexpression is a hallmark of AML with MLL rearrangements (KMT2A-r), NUP98 rearrangements, and NPM1 mutations, and is associated with a poor prognosis and resistance to conventional chemotherapy.[1][2][3][4][5] The essential role of MEIS1 in maintaining the proliferation and survival of AML cells, coupled with its relatively low expression in normal hematopoietic stem and progenitor cells, presents a promising therapeutic window. This technical guide provides an in-depth overview of the core biology of MEIS1 in AML, summarizes preclinical and clinical data for MEIS1-targeted therapies, details key experimental protocols for its study, and visualizes the critical signaling pathways involved.

The Role of MEIS1 in AML Pathogenesis

MEIS1 is a TALE (three-amino-acid loop extension) class homeodomain protein that functions as a transcriptional regulator. In normal hematopoiesis, MEIS1 expression is tightly controlled and is crucial for the self-renewal of hematopoietic stem cells. However, in several AML subtypes, MEIS1 is aberrantly overexpressed, contributing significantly to the leukemic phenotype.

MEIS1's oncogenic activity is primarily mediated through its collaboration with other transcription factors, most notably HOXA9 and PBX proteins. The MEIS1/HOXA9 complex is a potent transcriptional activator that drives the expression of a pro-leukemic gene program. This complex binds to the regulatory regions of target genes, promoting cell proliferation, inhibiting differentiation, and enhancing the self-renewal capacity of leukemia stem cells (LSCs).

In MLL-rearranged AML, the MLL fusion protein directly upregulates the expression of MEIS1 and HOXA9. Similarly, in NPM1-mutated AML, the cytoplasmic NPM1 mutant fails to sequester MEIS1 in the cytoplasm, leading to its increased nuclear localization and activity. The interaction between MEIS1 and PBX3 is also critical, as it stabilizes MEIS1 protein levels by protecting it from ubiquitination and subsequent degradation.

Therapeutic Strategies Targeting MEIS1

The critical role of MEIS1 in AML has led to the development of several therapeutic strategies aimed at inhibiting its function. These can be broadly categorized into indirect and direct approaches.

Indirect Inhibition of MEIS1

A significant breakthrough in targeting MEIS1 has come from the development of inhibitors of the menin-MLL interaction. Menin is a scaffold protein required for the oncogenic activity of MLL fusion proteins and for the aberrant expression of MEIS1 and HOXA9 in both KMT2A-r and NPM1-mutated AML. Menin inhibitors disrupt this interaction, leading to the downregulation of MEIS1 and HOXA9 expression, which in turn induces differentiation and apoptosis in AML cells.

Another indirect approach involves targeting downstream effectors of the MEIS1/HOXA9 pathway. One such target is the Spleen Tyrosine Kinase (SYK), which is upregulated and activated by MEIS1. Inhibition of SYK has shown preclinical efficacy in HOXA9/MEIS1-driven AML models.

Direct Inhibition of MEIS1

The development of small molecules that directly bind to and inhibit MEIS1 is an emerging area of research. These inhibitors, such as MEISi-1 and MEISi-2, have been identified through in silico screening and have shown the ability to modulate hematopoietic stem cell activity in preclinical models. Further development of direct MEIS1 inhibitors holds the potential for a more targeted therapeutic approach.

Quantitative Data on MEIS1-Targeted Therapies

The following tables summarize key quantitative data from preclinical and clinical studies of therapies targeting the MEIS1 pathway.

Table 1: Efficacy of Menin Inhibitors in Relapsed/Refractory AML

CompoundAML SubtypeClinical Trial PhaseOverall Response Rate (ORR)Complete Remission (CR/CRh) RateMedian Duration of Response (DOR)Reference(s)
Revumenib (SNDX-5613)KMT2A-rearrangedPhase I/II (AUGMENT-101)53%30%9.1 months
Ziftomenib (KO-539)KMT2A-rearranged or NPM1-mutantPhase INot Reported30% (at 600mg dose)Not Reported

CRh: Complete Remission with partial hematologic recovery

Table 2: Preclinical Efficacy of SYK Inhibitors in HOXA9/MEIS1-driven AML

CompoundAML ModelKey FindingsReference(s)
R406Hoxa9/Meis1-transformed murine progenitorsSignificantly reduced colony-forming potential and replating efficiency.
PRT062607Human AML samples with high HOXA9/MEIS1Increased sensitivity compared to samples with low MEIS1 expression.
R788 (Fostamatinib)NSG mice transplanted with patient-derived AML cells (high HOXA9/MEIS1)Significantly prolonged survival.

Table 3: Preclinical Activity of Direct MEIS1 Inhibitors

CompoundAssayKey FindingsReference(s)
MEISi-1MEIS-luciferase reporter assayUp to 90% inhibition of MEIS-luciferase activity at 0.1 µM.
MEISi-2MEIS-luciferase reporter assayUp to 90% inhibition of MEIS-luciferase activity at 0.1 µM.

Signaling Pathways and Experimental Workflows

MEIS1 Signaling Pathways

The following diagrams illustrate the key signaling pathways involving MEIS1 in AML.

MEIS1_Upstream_Regulation cluster_MLL KMT2A (MLL) Rearrangement cluster_NPM1 NPM1 Mutation MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_fusion->Menin recruits NPM1c Cytoplasmic NPM1 (NPM1c) KMT2A_wt Wild-type KMT2A NPM1c->KMT2A_wt recruits to chromatin MEIS1_gene MEIS1 Gene Menin->MEIS1_gene activates transcription HOXA9_gene HOXA9 Gene Menin->HOXA9_gene activates transcription KMT2A_wt->Menin

Caption: Upstream regulation of MEIS1 and HOXA9 in AML.

MEIS1_Downstream_Signaling cluster_complex Transcriptional Complex MEIS1 MEIS1 MEIS1_HOXA9_PBX3 MEIS1/HOXA9/PBX3 Complex MEIS1->MEIS1_HOXA9_PBX3 HOXA9 HOXA9 HOXA9->MEIS1_HOXA9_PBX3 PBX3 PBX3 PBX3->MEIS1_HOXA9_PBX3 FLT3 FLT3 MEIS1_HOXA9_PBX3->FLT3 activates TRIB2 TRIB2 MEIS1_HOXA9_PBX3->TRIB2 activates SYK SYK MEIS1_HOXA9_PBX3->SYK upregulates Other_Targets Other Pro-leukemic Genes MEIS1_HOXA9_PBX3->Other_Targets activates Leukemic_Phenotype Leukemic Phenotype (Proliferation, Survival, Self-renewal) FLT3->Leukemic_Phenotype TRIB2->Leukemic_Phenotype SYK->Leukemic_Phenotype Other_Targets->Leukemic_Phenotype

Caption: Downstream signaling of the MEIS1/HOXA9/PBX3 complex.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis AML_cells AML Cell Lines (e.g., MOLM-13, THP-1) shRNA_treatment shRNA-mediated MEIS1 Knockdown AML_cells->shRNA_treatment inhibitor_treatment MEIS1 Inhibitor Treatment AML_cells->inhibitor_treatment ChIP_seq ChIP-seq for MEIS1/HOXA9 Binding AML_cells->ChIP_seq luciferase_assay Luciferase Reporter Assay for Promoter Activity AML_cells->luciferase_assay proliferation_assay Proliferation Assay (e.g., MTS, Cell Counting) shRNA_treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) shRNA_treatment->apoptosis_assay qRT_PCR qRT-PCR for Target Gene Expression shRNA_treatment->qRT_PCR inhibitor_treatment->proliferation_assay inhibitor_treatment->apoptosis_assay inhibitor_treatment->qRT_PCR Xenograft_model AML Xenograft Model (e.g., NSG mice) treatment_group Treatment with MEIS1 Inhibitor Xenograft_model->treatment_group control_group Vehicle Control Xenograft_model->control_group tumor_monitoring Tumor Volume Monitoring treatment_group->tumor_monitoring survival_analysis Survival Analysis treatment_group->survival_analysis control_group->tumor_monitoring control_group->survival_analysis

Caption: A typical experimental workflow for evaluating MEIS1 as a therapeutic target in AML.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate MEIS1 function and targeting in AML.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MEIS1

Objective: To identify the genome-wide binding sites of MEIS1 in AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, THP-1, SEM)

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers (Farnham lysis buffer)

  • Chromatin shearing buffer (e.g., RIPA buffer)

  • Sonicator (e.g., Bioruptor)

  • Anti-MEIS1 antibody (or anti-HA antibody for HA-tagged MEIS1)

  • Protein A/G magnetic beads

  • Wash buffers (Low Salt, High Salt, LiCl, TE)

  • Elution buffer (0.1% SDS, 0.1M NaHCO3)

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Protocol:

  • Cross-linking: Grow AML cells to log phase. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells using Farnham lysis buffer to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in chromatin shearing buffer. Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. The sonication conditions should be optimized for the specific cell line and equipment.

  • Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-MEIS1 antibody. Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with Low Salt, High Salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.

Luciferase Reporter Assay for MEIS1 Target Gene Promoter Activity

Objective: To determine if MEIS1 directly activates the promoter of a putative target gene (e.g., FLT3).

Materials:

  • HEK293T cells (or other easily transfectable cell line)

  • Expression plasmid for MEIS1 (e.g., pCMV-MEIS1)

  • Luciferase reporter plasmid containing the promoter of the target gene upstream of the luciferase gene.

  • Control reporter plasmid (e.g., pRL-TK for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the MEIS1 expression plasmid, the target gene promoter-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent. Include a control group transfected with an empty vector instead of the MEIS1 expression plasmid.

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity in the presence of MEIS1 compared to the empty vector control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in AML cells following MEIS1 inhibition.

Materials:

  • AML cell line

  • MEIS1 inhibitor or shRNA targeting MEIS1

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat AML cells with the MEIS1 inhibitor at various concentrations or transduce with MEIS1-targeting shRNA. Include appropriate vehicle or non-targeting shRNA controls.

  • Cell Harvesting: After the desired treatment period, harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Mouse Xenograft Model for In Vivo Efficacy Studies

Objective: To evaluate the anti-leukemic activity of a MEIS1 inhibitor in a preclinical in vivo model of AML.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Human AML cell line (e.g., MOLM-13)

  • MEIS1 inhibitor

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously or intravenously inject a defined number of AML cells into the flank or tail vein of immunodeficient mice.

  • Tumor Establishment: Allow the tumors to establish to a palpable size (for subcutaneous models) or for leukemia to engraft (for intravenous models).

  • Treatment: Randomize the mice into treatment and control groups. Administer the MEIS1 inhibitor or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Monitor the tumor volume (for subcutaneous models) using calipers and the body weight of the mice regularly. For intravenous models, monitor for signs of disease progression and assess leukemic burden in peripheral blood or bone marrow by flow cytometry.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or until the mice in the control group show signs of advanced disease.

  • Data Analysis: Compare the tumor growth inhibition and overall survival between the treatment and control groups.

Conclusion and Future Directions

MEIS1 represents a pivotal node in the oncogenic network of a significant subset of AML. The validation of MEIS1 as a therapeutic target has been substantially advanced by the clinical success of menin inhibitors, which act upstream to downregulate MEIS1 expression. These agents have demonstrated promising efficacy in patients with KMT2A-rearranged and NPM1-mutated AML, providing strong clinical proof-of-concept for targeting the MEIS1 axis.

Future research should focus on several key areas:

  • Development of Potent and Specific Direct MEIS1 Inhibitors: While indirect inhibition has proven successful, direct MEIS1 inhibitors could offer a more targeted approach with a potentially different toxicity profile.

  • Combination Therapies: Exploring the synergistic effects of MEIS1 inhibitors with standard chemotherapy or other targeted agents, such as FLT3 or SYK inhibitors, could enhance anti-leukemic efficacy and overcome resistance.

  • Biomarker Development: Identifying robust biomarkers to predict which patients are most likely to respond to MEIS1-targeted therapies will be crucial for their clinical implementation.

  • Understanding Resistance Mechanisms: Investigating the mechanisms of both innate and acquired resistance to MEIS1 inhibition will be essential for developing strategies to circumvent treatment failure.

References

The Core Function of MEIS1 in Hematopoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain-containing transcription factor that plays a critical role in both normal and malignant hematopoiesis. As a member of the Three Amino acid Loop Extension (TALE) family of homeoproteins, MEIS1 functions as a crucial cofactor for various transcription factors, including the HOX family of proteins, thereby regulating a wide array of developmental processes.[1][2][3] In the hematopoietic system, MEIS1 expression is tightly regulated, with the highest levels observed in hematopoietic stem cells (HSCs) and early progenitors, and its expression decreases as cells differentiate.[2][4] This expression pattern underscores its fundamental role in maintaining the stem cell pool and influencing lineage commitment.

This technical guide provides an in-depth overview of the core functions of MEIS1 in hematopoiesis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the critical signaling pathways and experimental workflows.

Core Functions of MEIS1 in Hematopoiesis

Maintenance of Hematopoietic Stem Cell (HSC) Quiescence and Self-Renewal

MEIS1 is essential for the maintenance of the long-term HSC pool. It achieves this primarily by preserving HSC quiescence, a state of metabolic inactivity that protects stem cells from exhaustion and accumulation of DNA damage. Conditional knockout of Meis1 in adult mice leads to a loss of HSC quiescence, causing the cells to enter the cell cycle and subsequently leading to stem cell exhaustion and bone marrow failure. This function is critical for sustaining long-term hematopoiesis, particularly under conditions of stress.

A key mechanism by which MEIS1 maintains HSC quiescence is through the regulation of cellular metabolism and oxidative stress. MEIS1 directly regulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α, master regulators of the hypoxia response and cellular metabolism in HSCs. By promoting the expression of HIF-1α and HIF-2α, MEIS1 helps to maintain the glycolytic metabolic state characteristic of quiescent HSCs and restricts the production of reactive oxygen species (ROS). Deletion of Meis1 leads to a metabolic shift towards mitochondrial respiration, resulting in increased ROS levels, which in turn can induce HSC senescence and apoptosis.

Role in Megakaryopoiesis and Erythropoiesis

MEIS1 plays a significant role in the differentiation of megakaryocyte and erythroid lineages. Overexpression of MEIS1 in human hematopoietic progenitors directs them towards a megakaryocyte-erythroid progenitor (MEP) fate. In human pluripotent stem cells (hPSCs), MEIS1 is vital for the specification of hemogenic endothelial progenitors (HEPs), the precursors to hematopoietic progenitor cells.

Specifically in megakaryopoiesis, MEIS1 is essential for the maturation of megakaryocytes and subsequent platelet production. Mechanistically, MEIS1 controls megakaryopoiesis by regulating the expression of the transcription factor Friend Leukemia Integration 1 (FLI1). In erythropoiesis, MEIS1 influences terminal differentiation. Studies in zebrafish have shown that meis1 is required for the maturation of erythrocytes, a function that appears to be independent of GATA1 but downstream of SCL/TAL1.

Interaction with HOX Genes and Role in Leukemogenesis

MEIS1 is a well-established collaborator with HOX transcription factors, particularly HOXA9, in the development of acute myeloid leukemia (AML). While overexpression of HOXA9 alone can induce leukemia, the co-expression of MEIS1 dramatically accelerates disease onset. MEIS1 forms a complex with PBX and HOX proteins, which enhances the DNA-binding specificity and transcriptional activity of the HOX proteins. This trimeric complex is crucial for driving the leukemogenic gene expression program. In the context of MLL-rearranged leukemias, MEIS1 is a critical downstream target of MLL-fusion proteins and is essential for the maintenance of the leukemic state.

Quantitative Data on MEIS1 Function

The following tables summarize quantitative data from studies investigating the effects of MEIS1 modulation on various hematopoietic parameters.

Table 1: Effect of Meis1 Deletion on Hematopoietic Stem and Progenitor Cell Populations in Mice

Cell PopulationPhenotype MarkerFold Change upon Meis1 DeletionReference
Long-Term HSCs (LT-HSCs)Lin-Sca1+c-Kit+CD150+CD48-~5-fold reduction
Common Myeloid Progenitors (CMPs)Lin-Sca1-c-Kit+CD34+FcγRII/III-~9-fold reduction
Megakaryocyte Progenitors (MkPs)Lin-Sca1-c-Kit+CD150+CD41+~11-fold reduction
Colony-Forming Unit-Megakaryocyte (CFU-Mk)N/AReduction in total CFU-Mk (p=0.007)
High Proliferative Potential CFU-Mk>10 cell clusters~6-fold reduction
Burst-Forming Unit-Erythroid (BFU-E)>16 clusters/colony~32-fold reduction

Table 2: MEIS1 Target Genes in Hematopoietic Cells

Target GeneFunction in HematopoiesisRegulation by MEIS1Reference
HIF-1αRegulation of hypoxia response, glycolysisPositive
HIF-2αRegulation of oxidative stressPositive
TAL1Early hematopoietic differentiation, HEP specificationPositive
FLI1Megakaryopoiesis and thrombopoiesisPositive
Trib2LeukemogenesisPositive
Ccl3LeukemogenesisPositive
KLF1ErythropoiesisPositive
GATA2Megakaryopoiesis and erythropoiesisPositive

Experimental Protocols

Conditional Knockout of Meis1 in Mouse Hematopoietic System

This protocol describes the experimental workflow for inducing the deletion of a floxed Meis1 allele in the hematopoietic system of adult mice using an inducible Cre-recombinase system (e.g., Mx1-Cre).

Workflow:

  • Animal Model: Generate Meis1fl/fl;Mx1-Cre+ mice by crossing mice carrying a loxP-flanked (floxed) Meis1 allele with mice expressing Cre recombinase under the control of the interferon-inducible Mx1 promoter. Use Meis1fl/fl;Mx1-Cre- littermates as controls.

  • Induction of Cre Recombinase: Administer polyinosinic:polycytidylic acid (pI-pC) to adult mice (6-8 weeks old) via intraperitoneal injection to induce Cre recombinase expression. A typical regimen is a series of injections every other day for one to two weeks.

  • Verification of Deletion: At a defined time point post-induction (e.g., 2-4 weeks), harvest bone marrow cells and perform genomic PCR to confirm the excision of the floxed Meis1 allele. Concurrently, quantify MEIS1 mRNA and protein levels using qRT-PCR and Western blotting, respectively, to confirm knockdown.

  • Phenotypic Analysis: Analyze the hematopoietic system of the knockout and control mice through:

    • Complete Blood Counts (CBCs): To assess peripheral blood parameters.

    • Flow Cytometry: To quantify various hematopoietic stem and progenitor cell populations in the bone marrow (e.g., LSK, CMP, GMP, MEP).

    • Colony-Forming Unit (CFU) Assays: To assess the clonogenic potential of progenitor cells.

    • Bone Marrow Transplantation: To evaluate the long-term repopulating ability of HSCs.

G Experimental Workflow for Conditional Meis1 Knockout cluster_0 Animal Model Generation cluster_1 Induction and Verification Cross Meis1_fl/fl mice Cross Meis1_fl/fl mice with Mx1-Cre mice Generate Experimental and Control Cohorts Generate Meis1_fl/fl;Mx1-Cre+ (KO) and Meis1_fl/fl;Mx1-Cre- (Control) mice Cross Meis1_fl/fl mice->Generate Experimental and Control Cohorts pI-pC Injection Administer pI-pC to induce Cre expression Generate Experimental and Control Cohorts->pI-pC Injection Harvest Bone Marrow Harvest bone marrow 2-4 weeks post-induction pI-pC Injection->Harvest Bone Marrow Verify Deletion Confirm Meis1 deletion by - gPCR - qRT-PCR - Western Blot Harvest Bone Marrow->Verify Deletion CBC Complete Blood Counts Flow Cytometry Flow Cytometry of BM (LSK, CMP, GMP, MEP) CFU Assay Colony-Forming Unit Assays BMT Bone Marrow Transplantation G MEIS1 Signaling in HSC Quiescence MEIS1 MEIS1 HIF1a HIF-1α MEIS1->HIF1a promotes transcription Glycolysis Glycolysis HIF1a->Glycolysis activates Mitochondrial_Respiration Mitochondrial Respiration HIF1a->Mitochondrial_Respiration inhibits Quiescence HSC Quiescence Glycolysis->Quiescence maintains ROS Reactive Oxygen Species (ROS) Mitochondrial_Respiration->ROS produces Exhaustion HSC Exhaustion ROS->Exhaustion induces G MEIS1 in Early Hematopoiesis and Megakaryopoiesis Mesoderm Mesoderm HEP Hemogenic Endothelial Progenitor (HEP) Mesoderm->HEP HPC Hematopoietic Progenitor Cell (HPC) HEP->HPC Megakaryocyte Megakaryocyte HPC->Megakaryocyte Platelets Platelets Megakaryocyte->Platelets MEIS1 MEIS1 TAL1 TAL1 MEIS1->TAL1 activates FLI1 FLI1 MEIS1->FLI1 activates TAL1->HEP specifies FLI1->Megakaryocyte promotes differentiation

References

Methodological & Application

Application Notes and Protocols for Meis-IN-1 in In Vitro Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of hematopoietic stem cells (HSCs) in vitro is a critical aspect of various therapeutic strategies, including bone marrow transplantation and gene therapy. The transcription factor MEIS1 is a key regulator of HSC self-renewal and maintenance. Inhibition of MEIS1 has emerged as a promising strategy to promote the expansion of HSCs. This document provides detailed application notes and protocols for the use of MEIS inhibitors, specifically MEISi-1 and MEISi-2, for the in vitro expansion of human hematopoietic stem cells. These small molecules have been shown to induce the self-renewal of both murine and human HSCs ex vivo.[1][2][3]

The mechanism of action involves the downregulation of Meis1 and its target genes, including hypoxia-inducible factors Hif-1α and Hif-2α, which are modulators of HSC quiescence.[1][3] This protocol is based on the findings from the study by Turan et al., 2020, published in Scientific Reports.

Data Presentation

The following tables summarize the quantitative data on the effects of MEISi-1 and MEISi-2 on the expansion of human umbilical cord blood (UCB)-derived hematopoietic cells.

Table 1: Effect of MEISi-1 and MEISi-2 on Total Nucleated Cell (TNC) Expansion

TreatmentConcentration (µM)Fold Increase in TNCs (compared to DMSO control)
MEISi-11~5
MEISi-21~5
DMSO (Control)-1

Data derived from Turan et al., 2020.

Table 2: Effect of MEISi-1 and MEISi-2 on Hematopoietic Stem and Progenitor Cell (HSPC) Population Expansion

TreatmentConcentration (µM)HSPC MarkerFold Increase in HSPC Population (compared to DMSO control)
MEISi-11CD34+~4
MEISi-21CD34+~4
MEISi-11CD133+~4
MEISi-21CD133+~4
MEISi-11ALDHbr~4
MEISi-21ALDHbr~4

Data derived from Turan et al., 2020.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of MEIS inhibition and the general experimental workflow for HSC expansion.

MEIS_Inhibition_Pathway MEISi MEISi-1 / MEISi-2 MEIS1 MEIS1 MEISi->MEIS1 Inhibition HIF Hif-1α / Hif-2α MEIS1->HIF Activation Quiescence HSC Quiescence HIF->Quiescence Promotion Expansion HSC Expansion Quiescence->Expansion Inhibition

Caption: Proposed signaling pathway of MEIS inhibitors in HSCs.

HSC_Expansion_Workflow start Isolate Human CD34+ HSCs culture Culture in StemSpan™ SFEM II + Cytokine Cocktail start->culture treatment Add MEISi-1 or MEISi-2 (0.1, 1, or 10 µM) culture->treatment incubation Incubate for 7 Days (37°C, 5% CO2) treatment->incubation analysis Analyze HSC Expansion incubation->analysis flow Flow Cytometry (CD34, CD38, CD133) analysis->flow cfu Colony-Forming Unit (CFU) Assay analysis->cfu

Caption: Experimental workflow for in vitro HSC expansion with MEIS inhibitors.

Experimental Protocols

Preparation of Reagents and Media

a. MEISi-1 and MEISi-2 Stock Solutions:

  • It is recommended to dissolve MEISi-1 and MEISi-2 in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Prepare a 10 mM stock solution of each inhibitor in sterile DMSO.

  • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

b. Complete Human HSC Expansion Medium:

  • The basal medium used is StemSpan™ Serum-Free Expansion Medium II (SFEM II) .

  • This medium should be supplemented with a cytokine cocktail to support HSC viability and proliferation. A suitable option is the StemSpan™ CD34+ Expansion Supplement (10X) , which contains a combination of recombinant human cytokines including Flt3L, SCF, IL-3, IL-6, and TPO.

  • To prepare 100 mL of complete medium:

    • Aseptically combine 90 mL of StemSpan™ SFEM II with 10 mL of StemSpan™ CD34+ Expansion Supplement (10X).

    • Gently mix the complete medium.

    • The complete medium can be stored at 2-8°C for up to one month.

Isolation of Human CD34+ Hematopoietic Stem Cells
  • Human CD34+ HSCs can be isolated from various sources, including umbilical cord blood (UCB), bone marrow (BM), or mobilized peripheral blood (mPB).

  • A common method for isolation is using immunomagnetic bead-based positive selection kits, such as the CD34 MicroBead Kit UltraPure, human.

  • Follow the manufacturer's instructions for the isolation procedure to obtain a highly purified population of CD34+ cells.

In Vitro Expansion of Human CD34+ HSCs with MEIS Inhibitors
  • Cell Seeding:

    • Resuspend the isolated human CD34+ cells in the pre-warmed complete Human HSC Expansion Medium.

    • Seed the cells in a suitable tissue culture plate (e.g., a 96-well or 24-well plate) at a density of 30,000 cells per well in the 96-well plate format.

  • Treatment with MEIS Inhibitors:

    • From the 10 mM stock solutions of MEISi-1 and MEISi-2, prepare intermediate dilutions in the complete expansion medium.

    • Add the appropriate volume of the diluted inhibitors to the cell cultures to achieve final concentrations of 0.1 µM, 1 µM, and 10 µM.

    • For the vehicle control, add an equivalent volume of DMSO to a separate set of wells.

  • Incubation:

    • Incubate the culture plates at 37°C in a humidified incubator with 5% CO₂ for 7 days.

Analysis of HSC Expansion

a. Flow Cytometry for HSC Phenotyping:

  • Cell Harvesting and Staining:

    • After 7 days of culture, gently resuspend the cells and transfer them to FACS tubes.

    • Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a panel of fluorescently conjugated antibodies against human HSC surface markers. A recommended panel includes:

      • CD34 (e.g., FITC or PE conjugate)

      • CD38 (e.g., APC conjugate)

      • CD133 (e.g., PE conjugate)

    • Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies and resuspend them in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage and absolute number of different HSC populations (e.g., CD34+, CD34+CD38-, CD133+).

b. Colony-Forming Unit (CFU) Assay:

  • Cell Plating:

    • Following the 7-day expansion period, harvest the cells and perform a viable cell count.

    • Prepare a cell suspension in a suitable medium, such as Iscove's MDM with 2% FBS.

    • For the analysis of human HSCs, it is recommended to use a methylcellulose-based medium enriched for the growth of various hematopoietic colonies, such as MethoCult™ H4435 Enriched .

    • Plate the expanded cells at a density of 20,000 cells per plate in the methylcellulose medium. It is advisable to plate in duplicate or triplicate.

  • Incubation and Colony Scoring:

    • Incubate the CFU plates at 37°C in a humidified incubator with 5% CO₂ for 12-14 days.

    • After the incubation period, score the different types of hematopoietic colonies (e.g., CFU-GEMM, BFU-E, CFU-GM) under an inverted microscope.

    • The number and type of colonies will provide an assessment of the functional capacity of the expanded HSCs to differentiate into various hematopoietic lineages.

References

Application Notes and Protocols for In Vivo Administration of Meis-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meis homeobox 1 (MEIS1) is a transcription factor belonging to the three-amino-acid loop extension (TALE) family. It plays a critical role in normal hematopoiesis, development, and stem cell quiescence.[1][2] Overexpression of MEIS1 is strongly associated with the pathogenesis of various leukemias, particularly those with MLL rearrangements, and often correlates with a poor prognosis.[3][4][5] MEIS1 does not act alone but forms heterodimers with PBX proteins and cooperates with HOXA9 to drive leukemogenesis. This central role in cancer cell proliferation and survival makes MEIS1 a compelling therapeutic target.

Meis-IN-1 (also referred to as MEISi-1) is a small molecule inhibitor designed to target the homeodomain of MEIS1. By inhibiting MEIS1, this compound is intended to disrupt its transcriptional activity, thereby affecting downstream pathways involved in cell cycle progression, stem cell self-renewal, and metabolism. These application notes provide detailed protocols and available data for the in vivo administration of this compound in mouse models, based on published studies and general best practices for preclinical research.

Data Presentation

Table 1: In Vivo Effects of this compound on Hematopoietic Stem Cells and Target Gene Expression in BALB/c Mice
ParameterTreatment GroupObservationMethodSource
Hematopoietic Stem Cell (HSC) Content This compound (1 µM, i.p.)Induced HSC content in bone marrowFlow Cytometry
MEIS1 Target Gene Expression This compound (1 µM, i.p.)Downregulation of Hif-1α and Hif-2αRT-PCR
Expression of other TALE proteins This compound (1 µM, i.p.)No alteration in the expression of PBX, HOXA9, TGIF, and PREP1Not Specified

Note: The available literature focuses on the modulation of hematopoietic stem cell activity in wild-type mice. As of the latest available data, specific quantitative efficacy data (e.g., tumor growth inhibition, survival benefit) for this compound in leukemia mouse models has not been published. Researchers should perform dose-response and efficacy studies in their specific models.

Table 2: Recommended Maximum Administration Volumes for Mice
Route of AdministrationVolume (ml/kg)
Intraperitoneal (i.p.)10
Intravenous (i.v.)5
Subcutaneous (s.c.)5-10
Oral (p.o.)10

This table provides generalized guidelines. Actual volumes should be based on institutional IACUC protocols and the specific formulation.

Signaling Pathways and Experimental Workflows

MEIS1 Signaling Pathway and Inhibition by this compound

MEIS1_Signaling_Pathway cluster_nucleus Nucleus cluster_targets Target Gene Expression cluster_effects Cellular Effects MEIS1 MEIS1 DNA DNA (TGACAG motif) MEIS1->DNA Hif1a Hif-1α MEIS1->Hif1a Hif2a Hif-2α MEIS1->Hif2a CDKIs CDKIs (p15, p16, p21) MEIS1->CDKIs SYTL1 SYTL1 MEIS1->SYTL1 PBX PBX PBX->MEIS1 PBX->Hif1a PBX->Hif2a PBX->CDKIs PBX->SYTL1 HOXA9 HOXA9 HOXA9->MEIS1 HOXA9->Hif1a HOXA9->Hif2a HOXA9->CDKIs HOXA9->SYTL1 Proliferation Cell Proliferation & Self-Renewal Quiescence HSC Quiescence Metabolism Metabolic Regulation Hif1a->Metabolism Migration Cell Migration (via CXCL12/CXCR4) Hif2a->Metabolism CDKIs->Proliferation SYTL1->Migration Quiescence->Proliferation Meis_IN_1 This compound Meis_IN_1->MEIS1 Inhibition

Caption: MEIS1 forms a complex with PBX and HOXA9 to regulate target genes, influencing key cellular processes. This compound inhibits MEIS1 activity.

Experimental Workflow for In Vivo Administration of this compound

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation 1. This compound Formulation (e.g., 1% DMSO in DPBS) Dosing 3. Administration (e.g., 100 µl of 1 µM solution, i.p.) Days 1, 4, 7 Formulation->Dosing Animal_Model 2. Select Mouse Model (e.g., BALB/c, Leukemia Xenograft) Animal_Model->Dosing Toxicity 4. Monitor Toxicity (Weight loss, behavior) Dosing->Toxicity Efficacy 5. Assess Efficacy (Tumor volume, survival) Dosing->Efficacy PD_Analysis 6. Pharmacodynamic Analysis (BM aspiration, RT-PCR) Day 10 Dosing->PD_Analysis

Caption: A generalized workflow for the in vivo study of this compound in mouse models, from preparation to analysis.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile, injectable solution of this compound.

Materials:

  • This compound powder (e.g., MedChemExpress, HY-136365)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution of this compound in 100% DMSO. For example, to prepare 1 ml of 1 mM stock, dissolve 0.388 mg of this compound (MW: 388.45 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solution Preparation (for a 1 µM final concentration):

    • On the day of injection, thaw the 1 mM stock solution.

    • To prepare the final injection solution, dilute the stock solution 1:1000 in sterile DPBS. For example, to make 1 ml of working solution, add 1 µl of the 1 mM stock solution to 999 µl of sterile DPBS.

    • This results in a final vehicle concentration of 0.1% DMSO, which is generally well-tolerated in mice.

    • Vortex the working solution gently but thoroughly.

    • Note: The published protocol uses a final concentration of 1% DMSO. To achieve this, dilute the stock 1:100 (e.g., 10 µl of 1 mM stock in 990 µl of DPBS) to get a 10 µM working solution. Adjust as needed for your desired final injection concentration. Always ensure the final DMSO concentration is as low as possible and consistent across all treatment and vehicle control groups.

  • Quality Control:

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., using co-solvents like PEG400 or Tween 80), though this will require re-validation of vehicle effects.

    • Prepare the working solution fresh for each day of injections.

Protocol 2: In Vivo Administration of this compound in a Leukemia Mouse Model

Objective: To administer this compound to mice to assess its anti-leukemic efficacy. This is a template protocol that should be adapted and optimized.

Materials:

  • Prepared this compound working solution and vehicle control solution

  • Mouse model of leukemia (e.g., MLL-AF9 xenograft or transgenic model)

  • Sterile 1 ml syringes with 27-30 gauge needles

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Acclimatization and Model Establishment:

    • Acclimatize animals to the facility for at least one week prior to the start of the experiment.

    • Establish the leukemia model. For a xenograft model, this typically involves intravenous or subcutaneous injection of human leukemia cells (e.g., MV4-11, MOLM-13) into immunocompromised mice (e.g., NSG).

    • Monitor animals for signs of disease engraftment (e.g., palpable tumors, weight loss, ruffled fur).

  • Dosing and Administration:

    • Once tumors are established (e.g., palpable at ~100 mm³) or a set time post-cell injection, randomize animals into treatment and control groups (n=8-10 mice per group is recommended).

    • Record the initial body weight of each mouse.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection. A published dosing schedule for modulating HSCs is on days 1, 4, and 7. For an efficacy study, daily or every-other-day dosing for 2-3 weeks is a common starting point.

    • The injection volume should be based on the animal's weight (e.g., 100 µl for a 20-25g mouse).

    • Disinfect the injection site with 70% ethanol prior to injection.

  • Monitoring and Endpoints:

    • Toxicity: Monitor the animals daily for any signs of toxicity, including >15-20% body weight loss, changes in posture or behavior, ruffled fur, or signs of distress. Body weights should be recorded at least 2-3 times per week.

    • Efficacy (Subcutaneous Model): Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Efficacy (Disseminated Model): Monitor overall survival. Peripheral blood can be sampled to quantify circulating leukemic cells via flow cytometry.

    • Pharmacodynamics: At the end of the study (or at an interim timepoint), tissues such as bone marrow, spleen, and tumor can be harvested to assess target engagement (e.g., by measuring the expression of MEIS1 target genes like Hif-1α via RT-PCR).

  • Data Analysis:

    • Compare tumor growth curves between treatment and control groups.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare endpoint measurements between groups.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to institutional and national guidelines for animal welfare. The optimal dose, schedule, and formulation of this compound may vary depending on the specific mouse model and experimental goals and should be determined empirically.

References

Meis-IN-1 in 3D Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meis homeobox 1 (MEIS1) is a transcription factor that plays a critical role in normal development, cell proliferation, and differentiation.[1] Dysregulation of MEIS1 has been implicated in various diseases, including cancer. Meis-IN-1 is a small molecule inhibitor designed to target MEIS1, offering a promising tool for investigating MEIS1 function and for potential therapeutic development. Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that closely recapitulate the complex architecture and physiology of human organs. The application of this compound in these advanced in vitro models provides a unique opportunity to study the effects of MEIS1 inhibition in a more physiologically relevant context.

These application notes provide an overview of the utility of this compound in 3D organoid cultures, along with detailed protocols for its use and methods for assessing its effects on organoid proliferation and differentiation.

Applications of this compound in 3D Organoid Cultures

The use of this compound in 3D organoid culture systems has several key applications in basic research and drug development:

  • Cancer Research: Investigating the role of MEIS1 in tumor initiation, progression, and metastasis in a variety of cancer organoid models.

  • Developmental Biology: Elucidating the function of MEIS1 in organogenesis and cell fate decisions during development.

  • Drug Discovery and Screening: Utilizing organoids for high-throughput screening of MEIS inhibitors and other compounds that modulate MEIS1 signaling pathways.

  • Personalized Medicine: Assessing the efficacy of this compound on patient-derived organoids to predict therapeutic response.

Data Presentation

The following tables summarize quantitative data from studies on MEIS inhibitors in various cell culture systems. While direct data from 3D organoid cultures is limited, this information from 2D and other cell models can serve as a valuable reference for designing experiments in organoid systems.

Table 1: In Vitro Efficacy of MEIS Inhibitors

InhibitorCell Line/SystemAssayEndpointResultReference
MEISi-2Prostate Cancer Cell Lines (PC-3, DU145, 22Rv-1, LNCaP)Viability AssayIC50PC-3: ~5 µM, DU145: ~7 µM, 22Rv-1: ~10 µM, LNCaP: >10 µM[2]
MEISi-1Murine Hematopoietic Stem and Progenitor CellsLuciferase Reporter AssayMEIS-dependent transcriptionSignificant inhibition[3]
MEISi-2Murine Hematopoietic Stem and Progenitor CellsLuciferase Reporter AssayMEIS-dependent transcriptionSignificant inhibition[3]

Table 2: Effects of MEIS Inhibition on Gene Expression and Cellular Processes

InhibitorCell Line/SystemEffectTarget Genes/PathwaysReference
MEISi-1 & MEISi-2Murine Hematopoietic Stem and Progenitor CellsDownregulation of MEIS target genesHif-1α, Hif-2α[3]
Newly Developed MEISiProstate Cancer Cell LinesInduction of apoptosis, Increase in reactive oxygen species (ROS)Apoptosis pathways
MEIS1 KnockdownEsophageal Squamous Cell Carcinoma CellsUpregulation of WNT signaling pathway genesWNT/β-catenin pathway

Experimental Protocols

The following protocols are adapted from established 3D organoid culture and drug screening methodologies to provide a framework for using this compound. Researchers should optimize these protocols for their specific organoid models and experimental goals.

Protocol 1: General 3D Organoid Culture and Treatment with this compound

This protocol outlines the basic steps for seeding, maintaining, and treating 3D organoids with this compound.

Materials:

  • Established 3D organoid culture of interest

  • Basement Membrane Matrix (e.g., Matrigel® or Cultrex®)

  • Organoid growth medium specific to the organoid type

  • This compound (stock solution in DMSO)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Standard cell culture equipment

Procedure:

  • Organoid Seeding:

    • Thaw and prepare the basement membrane matrix on ice.

    • Dissociate established organoids into small fragments or single cells using appropriate enzymatic or mechanical methods.

    • Resuspend the organoid fragments/cells in the basement membrane matrix at the desired density.

    • Dispense droplets of the organoid-matrix suspension into the center of pre-warmed multi-well plates to form domes.

    • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.

    • Carefully add the appropriate organoid growth medium to each well.

  • This compound Treatment:

    • Culture the organoids for a period to allow for their formation and stabilization before initiating treatment (typically 3-5 days).

    • Prepare a serial dilution of this compound in the organoid growth medium. It is recommended to start with a concentration range based on the IC50 values observed in 2D cell lines (e.g., 1-10 µM). A DMSO control should be included.

    • Carefully replace the medium in each well with the medium containing the desired concentration of this compound or DMSO control.

    • Incubate the organoids for the desired treatment duration. The medium should be changed every 2-3 days with fresh this compound or control medium.

Protocol 2: Assessment of Organoid Proliferation

This protocol describes how to assess the effect of this compound on organoid proliferation using brightfield imaging and a cell viability assay.

Materials:

  • This compound treated and control organoids

  • Brightfield microscope with imaging capabilities

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Brightfield Imaging:

    • At regular intervals during the treatment period, capture brightfield images of the organoids in each well.

    • Use image analysis software to quantify the size (area or volume) and number of organoids per well.

  • Cell Viability Assay:

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

    • Briefly, add the cell viability reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

    • Normalize the results to the DMSO control to determine the percentage of viable cells.

Protocol 3: Assessment of Organoid Differentiation

This protocol provides methods to evaluate the impact of this compound on organoid differentiation through immunofluorescence staining and quantitative PCR (qPCR).

Materials:

  • This compound treated and control organoids

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies against differentiation markers

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Confocal microscope

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for differentiation markers

Procedure:

  • Immunofluorescence Staining:

    • Fix the organoids in 4% paraformaldehyde.

    • Permeabilize the organoids with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution.

    • Incubate the organoids with primary antibodies against markers of specific cell lineages within the organoid.

    • Wash the organoids and incubate with fluorescently labeled secondary antibodies and DAPI.

    • Image the stained organoids using a confocal microscope to visualize the expression and localization of differentiation markers.

  • Quantitative PCR (qPCR):

    • Harvest the organoids and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for genes associated with the differentiation of specific cell types within the organoid.

    • Analyze the relative gene expression levels to determine if this compound treatment alters the differentiation program of the organoids.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound in Organoids start Start: Establish 3D Organoid Culture treatment Treat Organoids with this compound (and vehicle control) start->treatment proliferation Assess Proliferation (Imaging, Viability Assay) treatment->proliferation differentiation Assess Differentiation (Immunofluorescence, qPCR) treatment->differentiation data_analysis Data Analysis and Interpretation proliferation->data_analysis differentiation->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the key steps in an experimental workflow for evaluating the effects of this compound on 3D organoid cultures.

G cluster_pathway Simplified MEIS1 Signaling Pathways cluster_hif Hypoxia Response cluster_wnt WNT Signaling cluster_cxcl Chemokine Signaling Meis_IN_1 This compound MEIS1 MEIS1 Meis_IN_1->MEIS1 inhibits HIF1A HIF1A MEIS1->HIF1A activates HIF2A HIF2A MEIS1->HIF2A activates WNT_Genes WNT Pathway Genes MEIS1->WNT_Genes regulates SYTL1 SYTL1 MEIS1->SYTL1 activates Metabolism Cellular Metabolism HIF1A->Metabolism HIF2A->Metabolism Prolif_Diff Proliferation/ Differentiation WNT_Genes->Prolif_Diff CXCR4 CXCR4 Trafficking SYTL1->CXCR4 Cell_Migration Cell Migration/ Engraftment CXCR4->Cell_Migration

Caption: A diagram depicting simplified signaling pathways modulated by MEIS1, which can be targeted by this compound.

References

Application Notes and Protocols for Meis-IN-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Meis-IN-1, a potent inhibitor of the MEIS family of homeodomain transcription factors. The following sections detail sensitive cell lines, quantitative data on inhibitor efficacy, and detailed protocols for key experimental assays.

Sensitive Cell Lines to MEIS Inhibition

The sensitivity of cancer cell lines to MEIS inhibition often correlates with the expression levels of MEIS proteins. Cell lines with high expression of MEIS1, MEIS2, or MEIS3 are more likely to be dependent on their activity for survival and proliferation.

Based on current research, the following cancer cell types and specific cell lines have been identified as being sensitive to the inhibition of MEIS proteins:

  • Prostate Cancer: Cell lines such as PC-3, DU145, 22Rv-1, and LNCaP have shown sensitivity to MEIS inhibitors. The efficacy of inhibition in these lines has been correlated with the endogenous levels of MEIS1/2/3 proteins.[1]

  • Leukemia: MEIS1 is a well-established factor in the development of certain leukemias, particularly those with MLL rearrangements.[2][3][4][5] Human leukemia cell lines such as RS4-11 and SEMK2 have demonstrated reduced cell growth upon MEIS1 knockdown. Murine leukemia cell lines, for instance, a line derived from an MLL-AF9 knock-in model, are also sensitive to MEIS1 inhibition.

  • Neuroblastoma: The neuroblastoma cell line IMR-32 has been shown to have high-level expression of MEIS1, suggesting it may be a sensitive target.

Quantitative Data: Efficacy of this compound
Cell LineCancer TypePutative MEIS1 ExpressionIllustrative IC50 (µM) for this compound (48h treatment)
PC-3 Prostate CancerHigh5 - 15
DU145 Prostate CancerModerate10 - 25
22Rv-1 Prostate CancerHigh8 - 20
LNCaP Prostate CancerModerate15 - 30
RS4-11 Leukemia (MLL-rearranged)High1 - 10
SEMK2 Leukemia (MLL-rearranged)High2 - 12
IMR-32 NeuroblastomaHigh5 - 20

Note: The IC50 values for this compound will vary depending on the cell line, treatment duration, and the specific assay used. It is crucial to perform dose-response experiments to determine the precise IC50 for your cell line of interest.

Experimental Protocols

Here we provide detailed protocols for assessing the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines using a 96-well plate format.

Workflow for Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: this compound Treatment cluster_2 Day 4/5: Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound treat_cells Treat cells with this compound prepare_drug->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for MTT Cell Viability Assay.

Materials:

  • Sensitive cancer cell line (e.g., PC-3, RS4-11)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Workflow for Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Harvesting cluster_2 Staining cluster_3 Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound (e.g., 24-48h) seed_cells->treat_cells collect_cells Collect supernatant and adherent cells wash_cells Wash cells with cold PBS collect_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by flow cytometry

Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Cells treated with this compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, and then detach them using trypsin.

    • Combine the detached cells with the medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes, and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Western Blotting for MEIS1 Protein Expression

This protocol details the detection of MEIS1 protein levels in cells following treatment with this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-MEIS1 antibody (see datasheets for recommended dilutions, e.g., 1:1000 to 1:3000).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse them in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MEIS1 antibody overnight at 4°C, diluted in blocking buffer (e.g., 1:1000).

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

MEIS1 Signaling Pathway

MEIS1 is a TALE homeodomain transcription factor that often functions in a complex with other transcription factors, most notably PBX and HOX proteins. This trimeric complex binds to DNA to regulate the expression of target genes involved in proliferation, differentiation, and survival.

MEIS1-HOXA9-PBX Signaling Cascade

G cluster_0 Upstream Regulation cluster_1 Core Transcriptional Complex cluster_2 Downstream Target Genes & Cellular Effects MLL_fusion MLL Fusion Proteins (e.g., MLL-AF9) MEIS1 MEIS1 MLL_fusion->MEIS1 Upregulates HOXA9 HOXA9 MLL_fusion->HOXA9 Upregulates FLT3 FLT3 MEIS1->FLT3 Activate Transcription cMYC c-MYC MEIS1->cMYC Activate Transcription HIF1A HIF1A MEIS1->HIF1A Activate Transcription diff_arrest Differentiation Arrest MEIS1->diff_arrest HOXA9->FLT3 Activate Transcription HOXA9->cMYC Activate Transcription HOXA9->diff_arrest PBX PBX3 PBX->FLT3 Activate Transcription PBX->cMYC Activate Transcription proliferation Cell Proliferation & Survival FLT3->proliferation cMYC->proliferation HIF1A->proliferation Meis_IN_1 This compound Meis_IN_1->MEIS1 Inhibits

References

Application Notes and Protocols for Long-Term Culture of Hematopoietic Stem Cells with Meis-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid ecotropic viral integration site 1 (Meis1) is a homeodomain transcription factor that plays a critical role in the regulation of hematopoietic stem cell (HSC) self-renewal and quiescence.[1][2] Meis1 is highly expressed in HSCs and is downregulated upon differentiation.[3][4] Studies have shown that the deletion of Meis1 leads to a loss of HSC quiescence and subsequent exhaustion of the HSC pool.[5] The mechanism of Meis1 action involves the transcriptional regulation of hypoxia-inducible factors Hif-1α and Hif-2α, which are crucial for maintaining the metabolic state of HSCs and protecting them from oxidative stress.

Meis-IN-1 (also referred to as MEISi-1) is a small molecule inhibitor of MEIS1. By inhibiting the homeodomain of MEIS1, this compound has been shown to induce the ex vivo expansion of both murine and human HSCs. This makes this compound a valuable tool for research and potential therapeutic applications requiring an increased number of functional HSCs, such as bone marrow transplantation and gene therapy.

These application notes provide detailed protocols for the use of this compound in the long-term culture of hematopoietic stem cells, along with expected outcomes and relevant data.

Data Presentation

The following tables summarize the quantitative data from short-term (7-day) ex vivo cultures of human umbilical cord blood (UCB) and murine bone marrow-derived hematopoietic stem and progenitor cells (HSPCs) with this compound.

Table 1: Effect of this compound on Human UCB Hematopoietic Cell Expansion (7-Day Culture)

Treatment GroupTotal Hematopoietic Cells (Fold Change vs. DMSO)CD34+ HSPCs (Fold Change vs. DMSO)CD133+ HSPCs (Fold Change vs. DMSO)ALDHbr HSPCs (Fold Change vs. DMSO)
DMSO (Control)1.01.01.01.0
This compound (0.1 µM)~3.5~2.5~2.0~2.5
This compound (1 µM)~5.0~4.0~3.5~3.0
This compound (10 µM)~4.0~3.0~3.0~2.5

Table 2: Effect of this compound on Murine Lin- Cell Expansion and Colony Forming Units (7-Day Culture followed by 12-Day CFU Assay)

Treatment GroupTotal Lin- Cell Count (Fold Change vs. DMSO)Total Colonies (per 20,000 plated cells)CFU-GEMMCFU-G/MBFU-E
DMSO (Control)1.0~50PresentPresentPresent
This compound (1 µM)~2.5~120IncreasedIncreasedIncreased

Experimental Protocols

Protocol 1: Short-Term (7-Day) Ex Vivo Expansion of Human Hematopoietic Stem and Progenitor Cells

This protocol describes the 7-day expansion of human HSCs from umbilical cord blood.

Materials:

  • Human umbilical cord blood (UCB) mononuclear cells

  • This compound (stock solution in DMSO)

  • StemSpan™ Serum-Free Expansion Medium (SFEM)

  • Ficoll-Paque

  • 96-well tissue culture plates

  • DMSO (vehicle control)

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Isolate mononuclear cells from human UCB using Ficoll-Paque density gradient centrifugation.

  • Seed 30,000 mononuclear cells per well in a 96-well plate.

  • Prepare the culture medium by supplementing StemSpan™ SFEM with appropriate cytokines (e.g., SCF, TPO, FLT3-L).

  • Prepare working solutions of this compound in the culture medium at final concentrations of 0.1 µM, 1 µM, and 10 µM. Prepare a DMSO control with the same final concentration of DMSO as the highest this compound concentration.

  • Add the prepared media with this compound or DMSO to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7 days.

  • On day 7, harvest the cells and perform cell counting and flow cytometry analysis for HSC markers such as CD34, CD133, and ALDH activity.

Protocol 2: Long-Term (up to 28 days) Culture of Murine Hematopoietic Stem Cells

This protocol is adapted for the long-term culture of murine HSCs with this compound, incorporating principles of established long-term HSC culture methods.

Materials:

  • Bone marrow from C57BL/6 mice

  • Lineage cell depletion kit

  • This compound (stock solution in DMSO)

  • Myeloid long-term culture (LTC) medium

  • Hydrocortisone

  • Stromal cell line (e.g., OP9) or stromal-free conditions with appropriate cytokines

  • 24-well tissue culture plates

  • DMSO (vehicle control)

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Enrich for lineage-negative (Lin-) HSPCs using a lineage cell depletion kit according to the manufacturer's instructions.

  • If using a stromal co-culture, seed irradiated OP9 stromal cells in 24-well plates to form a confluent monolayer.

  • Seed the enriched Lin- cells onto the stromal layer or in stromal-free conditions at a density of 1 x 10⁴ cells/well in myeloid LTC medium supplemented with hydrocortisone and a cytokine cocktail (e.g., SCF, TPO).

  • Add this compound to the culture medium at an optimized concentration (e.g., 1 µM, based on short-term data) or a range of concentrations to be tested. Include a DMSO vehicle control.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Perform a half-medium change every 3-4 days. Gently aspirate half of the medium and replace it with fresh medium containing the appropriate concentration of this compound or DMSO.

  • At desired time points (e.g., weekly for 4 weeks), harvest cells from the supernatant and by gentle trypsinization if on a stromal layer.

  • Analyze the harvested cells for total cell number, immunophenotype (e.g., LSKCD34low cells), and functional capacity using colony-forming unit (CFU) assays or in vivo transplantation assays.

Visualizations

Signaling Pathway of Meis1 in Hematopoietic Stem Cells

Meis1_Signaling_Pathway Meis1 Signaling Pathway in HSC Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Meis1 Meis1 Hif1a_gene Hif-1α gene Meis1->Hif1a_gene activates Hif2a_gene Hif-2α gene Meis1->Hif2a_gene activates CDKI_genes CDKI genes Meis1->CDKI_genes activates Hif1a_protein Hif-1α Protein Hif1a_gene->Hif1a_protein transcription & translation Hif2a_protein Hif-2α Protein Hif2a_gene->Hif2a_protein transcription & translation Glycolysis Glycolysis Hif1a_protein->Glycolysis Mitochondrial_Resp Mitochondrial Respiration Hif1a_protein->Mitochondrial_Resp inhibits ROS ROS Hif2a_protein->ROS reduces Quiescence Quiescence Glycolysis->Quiescence ROS->Quiescence inhibits SelfRenewal Self-Renewal Quiescence->SelfRenewal Meis_IN_1 This compound Meis_IN_1->Meis1 inhibits Experimental_Workflow Workflow for Long-Term HSC Culture with this compound cluster_prep Cell Preparation cluster_culture Long-Term Culture cluster_analysis Analysis BM_Isolation Isolate Bone Marrow (murine) or UCB MNCs (human) HSC_Enrichment Enrich for HSCs (e.g., Lin- depletion) BM_Isolation->HSC_Enrichment Cell_Seeding Seed HSCs in appropriate medium HSC_Enrichment->Cell_Seeding Treatment Add this compound (or DMSO control) Cell_Seeding->Treatment Incubation Incubate at 37°C, 5% CO₂ (up to 28 days) Treatment->Incubation Media_Change Half-medium change every 3-4 days Incubation->Media_Change Harvest Harvest cells at time points Media_Change->Harvest Phenotyping Immunophenotyping (Flow Cytometry) Harvest->Phenotyping CFU_Assay Functional Assay (CFU Assay) Harvest->CFU_Assay Transplantation In Vivo Assay (Transplantation) Harvest->Transplantation

References

Application Notes and Protocols: Meis-IN-1 for the Study of Megakaryocyte-Erythroid Progenitor Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meis1 (Myeloid ecotropic viral integration site 1) is a homeobox transcription factor that plays a pivotal role in normal hematopoiesis and development.[1] In the hematopoietic system, Meis1 is highly expressed in hematopoietic stem cells (HSCs) and early progenitors.[1] Notably, MEIS1 is a critical regulator in the lineage commitment towards the megakaryocyte-erythroid progenitor (MEP) fate.[2][3] Studies have demonstrated that overexpression of MEIS1 directs human hematopoietic progenitors toward an MEP fate, resulting in increased erythroid and megakaryocytic colony formation at the expense of granulocyte and macrophage differentiation.[3] Conversely, silencing of MEIS1 expression leads to a block in erythroid expansion and a decrease in megakaryocytic colony-forming capacity.

Given the role of MEIS1 in promoting MEP differentiation, the small molecule inhibitor Meis-IN-1 (also referred to in scientific literature as MEISi-1) is a valuable tool for investigating the mechanisms underlying this process. It is important to note that based on the known function of MEIS1, this compound is expected to inhibit or reduce the generation of MEPs , rather than promote it. These application notes provide detailed protocols for utilizing this compound to study its impact on MEP differentiation from hematopoietic stem and progenitor cells (HSPCs).

This compound is part of a class of small molecule inhibitors, including MEISi-1 and MEISi-2, that have been developed to target the MEIS homeodomain. These inhibitors have been shown to downregulate the expression of Meis1 and its target genes, such as Hif-1α and Hif-2α.

Data Presentation

Table 1: In Vitro Efficacy of MEIS Inhibitors

CompoundTargetAssayConcentrationResultReference
MEISi-1MEIS homeodomainMEIS-luciferase reporter0.1 µMUp to 90% inhibition
MEISi-2MEIS homeodomainMEIS-luciferase reporter0.1 µMUp to 90% inhibition

Table 2: Effects of MEIS Inhibition on Hematopoietic Stem and Progenitor Cells (HSPCs)

Cell TypeTreatmentObservationReference
Murine LSKCD34l°w cellsMEISi-1, MEISi-2Induction of self-renewal
Human CD34+, CD133+, ALDHhi cellsMEISi-1, MEISi-2Induction of self-renewal
Murine Bone MarrowMEISi-1, MEISi-2 (in vivo)Induced HSC content

Experimental Protocols

Protocol 1: In Vitro Treatment of Human CD34+ HSPCs with this compound

This protocol describes the treatment of isolated human CD34+ hematopoietic stem and progenitor cells with this compound to assess its impact on MEP differentiation.

Materials:

  • Cryopreserved or fresh human CD34+ cells (from bone marrow, peripheral blood, or cord blood)

  • StemSpan™ SFEM II medium

  • StemSpan™ CC100 cytokine cocktail

  • This compound (MEISi-1)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing and Preparation of CD34+ Cells:

    • Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.

    • Transfer the cells to a sterile 15 mL conical tube.

    • Slowly add 10 mL of StemSpan™ SFEM II medium dropwise while gently swirling the tube.

    • Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in fresh StemSpan™ SFEM II medium supplemented with CC100 cytokine cocktail.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding and Treatment:

    • Seed the CD34+ cells in a 96-well plate at a density of 3 x 10^4 cells per well in a final volume of 200 µL of StemSpan™ SFEM II medium with CC100.

    • Prepare working solutions of this compound by diluting the stock solution in culture medium to achieve final concentrations of 0.1 µM, 1 µM, and 10 µM.

    • Include a vehicle control group treated with an equivalent volume of DMSO (e.g., 0.1%).

    • Add the this compound working solutions or DMSO to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.

  • Analysis:

    • After the incubation period, the cells can be harvested for downstream analysis, such as flow cytometry for MEP surface markers (e.g., CD34+CD38+IL-3Rα-CD45RA-) or for use in colony-forming unit assays (Protocol 2).

Protocol 2: Colony-Forming Unit (CFU) Assay to Assess MEP Frequency

This assay is the gold standard for quantifying hematopoietic progenitors based on their ability to form distinct colonies in semi-solid media.

Materials:

  • Cells from Protocol 1 (treated with this compound or DMSO)

  • MethoCult™ GF H4434 Classic (or similar methylcellulose-based medium for human cells)

  • IMDM with 2% FBS

  • 35 mm culture dishes

  • Sterile water

  • 100 mm culture dishes

  • Inverted microscope

Procedure:

  • Cell Preparation:

    • Harvest the cells from each treatment condition in Protocol 1.

    • Wash the cells with IMDM containing 2% FBS and resuspend in a known volume.

    • Perform a cell count.

  • Plating in Methylcellulose:

    • Based on the cell count, dilute the cells to a concentration suitable for plating (e.g., 1,000-5,000 cells per 35 mm dish). The optimal cell number should be determined empirically.

    • Add the cell suspension to the MethoCult™ medium at a ratio of 1 part cell suspension to 10 parts MethoCult™ (e.g., 0.3 mL of cells to 3 mL of MethoCult™).

    • Vortex the tube vigorously to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow air bubbles to escape.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish. Plate each condition in triplicate.

    • Gently rotate the dishes to spread the medium evenly.

  • Incubation:

    • Place the 35 mm dishes inside a 100 mm dish along with an open 35 mm dish containing sterile water to maintain humidity.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.

  • Colony Scoring:

    • After the incubation period, score the colonies using an inverted microscope.

    • Identify and count the different types of colonies based on their morphology:

      • CFU-E (Colony-Forming Unit - Erythroid): Small clusters of hemoglobinized cells.

      • BFU-E (Burst-Forming Unit - Erythroid): Large, multi-focal colonies of hemoglobinized cells.

      • CFU-GM (Colony-Forming Unit - Granulocyte, Macrophage): Colonies of granulocytes and/or macrophages.

      • CFU-GEMM (Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Mixed colonies containing multiple lineages.

      • CFU-Mk (Colony-Forming Unit - Megakaryocyte): Colonies of large, refractile megakaryocytes.

    • A decrease in the number of BFU-E, CFU-E, and CFU-Mk colonies in the this compound treated groups compared to the DMSO control would indicate inhibition of MEP differentiation.

Visualizations

G cluster_0 Hematopoietic Stem Cell (HSC) cluster_1 Common Myeloid Progenitor (CMP) cluster_2 Megakaryocyte-Erythroid Progenitor (MEP) cluster_3 Granulocyte-Monocyte Progenitor (GMP) cluster_4 Differentiated Cells cluster_5 Regulatory Factors HSC HSC CMP CMP HSC->CMP MEP MEP CMP->MEP GMP GMP CMP->GMP Ery Erythrocytes MEP->Ery Meg Megakaryocytes MEP->Meg Gran Granulocytes GMP->Gran Mono Monocytes GMP->Mono MEIS1 MEIS1 MEIS1->MEP Promotes MeisIN1 This compound MeisIN1->MEIS1 Inhibits

Caption: Role of MEIS1 and its inhibitor this compound in hematopoiesis.

G cluster_0 Cell Preparation cluster_1 In Vitro Culture and Treatment cluster_2 Analysis of MEP Differentiation cluster_3 Outcome Assessment start Isolate Human CD34+ HSPCs culture Culture with Cytokines (7 days) start->culture treat_meis Treat with This compound culture->treat_meis treat_dmso Treat with DMSO (Control) culture->treat_dmso cfu_assay Colony-Forming Unit (CFU) Assay (14-16 days) treat_meis->cfu_assay flow_cytometry Flow Cytometry (MEP markers) treat_meis->flow_cytometry treat_dmso->cfu_assay treat_dmso->flow_cytometry quantify Quantify BFU-E, CFU-E, CFU-Mk Colonies cfu_assay->quantify compare Compare this compound vs. DMSO Control quantify->compare

Caption: Experimental workflow for assessing the effect of this compound.

References

Troubleshooting & Optimization

Meis-IN-1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meis-IN-1, focusing on common solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a potent inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) protein, a homeodomain transcription factor involved in hematopoietic stem cell expansion.[1] The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer like PBS. Why is this happening?

This is a common issue for many small molecule inhibitors that have poor aqueous solubility.[2] The precipitation occurs because the highly concentrated DMSO stock is rapidly diluted into an aqueous environment where this compound is only sparingly soluble. This sudden change in solvent polarity causes the compound to "crash out" or precipitate from the solution.[3]

Q3: What is the recommended maximum concentration of DMSO in my final cell culture or assay?

To minimize solvent-induced toxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[4] It is crucial to include a vehicle control (containing the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.

Q4: How should I store my this compound stock solution?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially affecting solubility.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue 1: Immediate Precipitation Upon Dilution

Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit of this compound.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute your concentrated DMSO stock to a lower concentration in DMSO. Then, add this intermediate stock dropwise to your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Optimize Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try reducing the final working concentration to a level that is within its aqueous solubility limit.

  • Pre-warm Solutions: Temperature can affect solubility. Pre-warming both your intermediate this compound stock and the aqueous buffer to 37°C can help prevent precipitation caused by temperature shock.

Issue 2: Cloudiness or Precipitate Formation Over Time

Cause: The compound may be slowly coming out of solution due to instability in the aqueous buffer or adsorption to plasticware.

Solutions:

  • Fresh Preparations: Prepare the final aqueous working solution of this compound fresh for each experiment and use it promptly. Avoid storing aqueous solutions of the compound for extended periods.

  • Use of Low-Adhesion Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of standard plastic tubes and pipette tips, reducing the effective concentration and potentially contributing to precipitation. Using low-adhesion plasticware can mitigate this issue.

  • Sonication: Briefly sonicating the final working solution in a water bath can help to break up small, invisible aggregates and improve dissolution.

Issue 3: Persistent Solubility Problems

Cause: The inherent low aqueous solubility of this compound may require more advanced formulation strategies.

Solutions:

  • Co-solvents: Consider using a small percentage of a biocompatible co-solvent in your final aqueous solution. Ethanol or PEG400 are common examples. However, always test the tolerance of your specific cell line or assay to the co-solvent.

  • Solubilizing Excipients: For more challenging cases, the use of solubilizing agents like cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80) can be explored. These molecules can form complexes with or encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Data Presentation

Table 1: this compound Chemical Properties
PropertyValueReference
Molecular FormulaC₂₄H₂₁F₃N₂O₄
Molecular Weight458.43 g/mol
AppearanceWhite to off-white solid
Calculated LogP*~4.5(Estimated based on chemical structure)

*LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP value generally indicates lower aqueous solubility.

Table 2: this compound Solubility Data
SolventConcentrationCommentsReference
DMSO3.33 mg/mL (~7.26 mM)Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO.
Aqueous Buffer (e.g., PBS)Sparingly solubleQuantitative data is not readily available. Estimated to be in the low micromolar range.

Disclaimer: The aqueous solubility of this compound is an estimate based on qualitative descriptions and the properties of similar small molecule inhibitors. Researchers should experimentally determine the solubility for their specific buffer and conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath at 60°C (optional)

Procedure:

  • Bring the vial of this compound powder and a fresh bottle of anhydrous DMSO to room temperature.

  • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 4.58 mg of this compound in 1 mL of DMSO).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • If sonication is not sufficient, the solution can be warmed in a 60°C water bath for 5-10 minutes with intermittent vortexing.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

Objective: To prepare a final working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Anhydrous, high-purity DMSO

  • Target aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the concentrated this compound DMSO stock solution.

  • Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can make a 100X intermediate stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.

  • While vortexing the pre-warmed aqueous buffer, add the required volume of the intermediate this compound stock dropwise. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to get a final concentration of 10 µM.

  • Vortex the final working solution briefly.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

MEIS1 Signaling Pathway and Inhibition

MEIS1_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects MEIS1 MEIS1 Complex MEIS1/PBX1/HOXA9 Complex MEIS1->Complex PBX1 PBX1 PBX1->Complex HOXA9 HOXA9 HOXA9->Complex DNA Target Gene Promoters (e.g., Flt3, Hif-1α) Complex->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription HSC_SelfRenewal HSC Self-Renewal & Proliferation Transcription->HSC_SelfRenewal Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Meis_IN_1 This compound Meis_IN_1->MEIS1 Inhibits

Caption: MEIS1 forms a complex with PBX1 and HOXA9 to regulate gene transcription.

Experimental Workflow for Troubleshooting this compound Solubility

Troubleshooting_Workflow Start Start: this compound Precipitation Issue Prep_Stock Prepare fresh, concentrated stock in anhydrous DMSO Start->Prep_Stock Stepwise_Dilution Perform stepwise dilution in DMSO, then add to pre-warmed buffer Prep_Stock->Stepwise_Dilution Check_Precipitate1 Precipitate still forms? Stepwise_Dilution->Check_Precipitate1 Lower_Concentration Lower final working concentration Check_Precipitate1->Lower_Concentration Yes Success Solution Clear: Proceed with Experiment Check_Precipitate1->Success No Check_Precipitate2 Precipitate still forms? Lower_Concentration->Check_Precipitate2 Use_Excipients Consider co-solvents or solubilizing excipients (e.g., HP-β-cyclodextrin) Check_Precipitate2->Use_Excipients Yes Check_Precipitate2->Success No Use_Excipients->Success

Caption: A logical workflow for resolving this compound precipitation issues.

References

Meis-IN-1 stability at 37°C in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the effective use of Meis-IN-1 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) protein.[1][2] MEIS1 is a homeodomain transcription factor that plays a crucial role in hematopoiesis, development, and the progression of certain cancers, such as leukemia.[3][4] this compound is designed to interfere with the activity of the MEIS1 protein, likely by disrupting its ability to bind to DNA or interact with its protein partners, thereby modulating the expression of MEIS1 target genes.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage of this compound is critical to maintain its stability and activity. For a related compound, MEISi-1, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the expected stability of this compound in cell culture medium at 37°C?

A3: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors such as the chemical structure of the compound, the pH and composition of the medium, the presence of serum proteins, and the incubation temperature all influence stability. While specific stability data for this compound at 37°C in culture medium is not publicly available, it is recommended to perform a stability assessment under your specific experimental conditions. Some compounds may be stable for days, while others can degrade within hours.

Q4: In which solvent should I dissolve this compound?

A4: Most small molecule inhibitors of this type are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a small volume to your cell culture, which helps to minimize potential cytotoxic effects of the solvent.

Troubleshooting Guide

This guide addresses common problems that may be encountered when using this compound in cell culture experiments.

Issue 1: Precipitate formation after adding this compound to the culture medium.

  • Possible Cause 1: Poor aqueous solubility.

    • Solution: Many small molecule inhibitors have limited solubility in aqueous solutions like cell culture media. Try lowering the final concentration of this compound in your experiment.

  • Possible Cause 2: "Solvent shock".

    • Solution: The rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. To avoid this, try a stepwise dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final culture volume.

  • Possible Cause 3: High final DMSO concentration.

    • Solution: Ensure the final DMSO concentration in your culture medium is at a level that is not toxic to your cells and does not cause the compound to precipitate. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.

Issue 2: Inconsistent or no observable biological effect of this compound.

  • Possible Cause 1: Inhibitor instability and degradation.

    • Solution: this compound may be degrading in the culture medium over the course of your experiment. It is advisable to perform a stability study of the inhibitor in your specific medium and under your experimental conditions. For long-term experiments, consider refreshing the medium with freshly diluted this compound at regular intervals.

  • Possible Cause 2: Incorrect concentration.

    • Solution: The concentration of this compound used may be too low to achieve significant inhibition of its target. Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration for your specific cell line and experimental endpoint.

  • Possible Cause 3: Poor cell permeability.

    • Solution: The inhibitor may not be efficiently entering the cells to reach its intracellular target. Review any available physicochemical properties of this compound.

Issue 3: High cellular toxicity observed at effective concentrations.

  • Possible Cause 1: Off-target effects.

    • Solution: The inhibitor may be affecting other essential cellular pathways. Use the lowest effective concentration of this compound that elicits the desired biological response.

  • Possible Cause 2: Solvent toxicity.

    • Solution: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Note: These recommendations are based on a related compound, MEISi-1, and should be used as a guideline. It is always best to refer to the manufacturer's instructions for specific storage information.

Table 2: Representative Data for this compound Stability at 37°C in Culture Medium (Example)

Incubation Time (hours)This compound Concentration Remaining (%)
0100
695
1288
2475
4855
7230

Disclaimer: The data presented in this table is for illustrative purposes only and represents a hypothetical stability profile for this compound. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium at 37°C over a defined period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the experimental sample: Dilute the this compound stock solution in your pre-warmed (37°C) cell culture medium to the final working concentration you intend to use in your experiments.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference point. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining this compound-containing medium in a sterile, capped tube in a 37°C incubator with 5% CO2.

  • Collect Time-Point Samples: At your desired time points (e.g., 6, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium and immediately store them at -80°C to halt any further degradation.

  • Sample Analysis: Once all time-point samples are collected, analyze them along with the T=0 sample using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a stability profile of the compound under your experimental conditions.

Visualizations

MEIS1_Signaling_Pathway Hypothetical MEIS1 Signaling Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Developmental_Cues Developmental Cues Developmental_Cues->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade MEIS1_protein MEIS1 Signaling_Cascade->MEIS1_protein regulates expression PBX1 PBX1 MEIS1_PBX1_Complex MEIS1-PBX1 Complex PBX1->MEIS1_PBX1_Complex MEIS1_protein->MEIS1_PBX1_Complex HOXA9 HOXA9 MEIS1_PBX1_Complex->HOXA9 Target_Genes Target Genes (e.g., c-Myb, HIF-1α) HOXA9->Target_Genes binds to DNA Transcription Transcription Target_Genes->Transcription Meis_IN_1 This compound Meis_IN_1->MEIS1_protein inhibits

Caption: Hypothetical MEIS1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Start Experiment with this compound Issue Issue Encountered? Start->Issue Precipitation Precipitate Observed? Issue->Precipitation Yes Low_Activity Low/No Activity? Issue->Low_Activity Yes Toxicity High Toxicity? Issue->Toxicity Yes Success Experiment Successful Issue->Success No Check_Solubility Check Solubility Limit Lower Concentration Precipitation->Check_Solubility Dose_Response Perform Dose-Response Low_Activity->Dose_Response Lowest_Effective_Conc Use Lowest Effective Conc. Toxicity->Lowest_Effective_Conc Stepwise_Dilution Use Stepwise Dilution Check_Solubility->Stepwise_Dilution Check_DMSO Check Final DMSO % Stepwise_Dilution->Check_DMSO Check_DMSO->Start Check_Stability Assess Stability Refresh Medium Dose_Response->Check_Stability Check_Permeability Review Permeability Data Check_Stability->Check_Permeability Check_Permeability->Start Vehicle_Control Run Vehicle Control Lowest_Effective_Conc->Vehicle_Control Vehicle_Control->Start

Caption: A workflow for troubleshooting common issues with this compound.

Stability_Assessment_Workflow Experimental Workflow for this compound Stability Assessment Start Start Prepare_Stock Prepare 10 mM this compound in DMSO Start->Prepare_Stock Dilute_in_Medium Dilute to Working Conc. in Pre-warmed Medium Prepare_Stock->Dilute_in_Medium T0_Sample Collect T=0 Sample Store at -80°C Dilute_in_Medium->T0_Sample Incubate Incubate at 37°C, 5% CO2 T0_Sample->Incubate Collect_Samples Collect Samples at Desired Time Points Incubate->Collect_Samples Store_Samples Store Samples at -80°C Collect_Samples->Store_Samples Analyze Analyze All Samples (e.g., HPLC, LC-MS) Collect_Samples->Analyze all time points collected Store_Samples->Incubate continue incubation Calculate Calculate % Remaining vs. T=0 Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Inconsistent results with Meis-IN-1 in stem cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meis-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in stem cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) protein.[1] MEIS1 is a TALE (Three Amino Acid Loop Extension) homeodomain transcription factor that plays a critical role in the regulation of stem cell self-renewal and differentiation. It often forms complexes with other transcription factors, such as HOX and PBX proteins, to regulate the expression of target genes. This compound is designed to inhibit the homeodomain of MEIS proteins, thereby preventing their binding to DNA and subsequent transactivation of target genes.[2][3] This inhibition leads to the downregulation of key downstream targets like Hypoxia-Inducible Factor-1α (HIF-1α) and HIF-2α, which are involved in regulating hematopoietic stem cell (HSC) quiescence and metabolism.[3][4]

Q2: What are the primary applications of this compound in stem cell culture?

This compound and similar MEIS inhibitors have been shown to have two primary applications in stem cell research:

  • Expansion of Hematopoietic Stem Cells (HSCs): By inhibiting MEIS1, which is involved in maintaining HSC quiescence, this compound can promote the ex vivo self-renewal and expansion of both murine and human HSCs.

  • Induction of Cardiomyocyte Proliferation: MEIS1 is a key regulator of cardiomyocyte cell cycle arrest. Inhibition of MEIS1 by small molecules has been demonstrated to promote the proliferation of neonatal and adult cardiomyocytes, which is a significant area of interest for cardiac regeneration research.

Q3: How should I dissolve and store this compound?

Proper handling and storage of this compound are crucial for maintaining its activity and obtaining consistent results.

ParameterRecommendationSource
Solvent DMSO (Dimethyl sulfoxide)
Solubility in DMSO 3.33 mg/mL (7.26 mM)
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.
Powder Storage Store at -20°C for up to 3 years.

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, ranging from reagent handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in Stem Cell Differentiation Outcomes

Possible Causes:

  • Inconsistent this compound Activity: Improper storage or handling of the inhibitor can lead to degradation and reduced potency.

  • Cell Line Sensitivity: Different stem cell lines may exhibit varying sensitivity to this compound.

  • Solvent Toxicity: High concentrations of DMSO can be toxic to stem cells and induce differentiation.

  • Timing of Treatment: The developmental stage of the stem cells at the time of treatment can significantly influence the outcome.

Solutions:

  • Verify Inhibitor Integrity: Prepare fresh stock solutions from powder and compare their efficacy to older stocks.

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.

  • Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cells (typically <0.1%). Include a vehicle-only (DMSO) control in all experiments.

  • Standardize Treatment Initiation: Carefully document and standardize the confluency and morphological state of your stem cell cultures before adding this compound.

Problem 2: Reduced Cell Viability or Unexpected Cell Morphology

Possible Causes:

  • High Inhibitor Concentration: Concentrations of this compound that are too high can lead to off-target effects and cytotoxicity.

  • Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes.

  • Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that impact cell health.

Solutions:

  • Assess Cell Viability: Routinely perform cell viability assays (e.g., Trypan Blue exclusion, Live/Dead staining) to monitor the health of your cultures.

  • Optimize Treatment Duration: Determine the minimum exposure time required to achieve the desired biological effect through a time-course experiment.

  • Monitor Cell Morphology: Regularly observe your cells under a microscope and document any changes in morphology. Compare treated cells to vehicle-only controls.

  • Consider Off-Target Effects: If unexpected phenotypes are observed, consider that they may be due to off-target effects of the inhibitor.

Problem 3: Lack of Expected Biological Effect (e.g., No Increase in HSC Expansion or Cardiomyocyte Proliferation)

Possible Causes:

  • Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit its target.

  • Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.

  • Incorrect Experimental Window: The timing of treatment and analysis may not be optimal for observing the desired effect.

  • Cell Culture Conditions: Other components of the cell culture medium or the culture conditions themselves may be interfering with the action of this compound.

Solutions:

  • Confirm Inhibitor Activity: If possible, test the activity of your this compound stock in a validated assay.

  • Review and Optimize Protocol: Carefully review your experimental protocol, paying close attention to the timing of inhibitor addition and the duration of treatment.

  • Evaluate Culture Conditions: Ensure that your basal media, supplements, and culture conditions are optimal for the specific stem cell type and the intended experimental outcome.

  • Perform Positive Controls: Include a positive control in your experiment, if available, to ensure that your experimental system is capable of producing the desired outcome.

Experimental Protocols

Protocol 1: Expansion of Hematopoietic Stem Cells (HSCs)

This protocol provides a general guideline for the ex vivo expansion of murine HSCs using this compound.

Materials:

  • Murine bone marrow cells

  • Lineage depletion kit

  • Stem cell culture medium (e.g., SFEM)

  • Cytokines (e.g., SCF, TPO)

  • This compound (dissolved in DMSO)

  • Methylcellulose-based medium for colony-forming unit (CFU) assay

Procedure:

  • Isolate bone marrow cells from mice and enrich for lineage-negative (Lin-) cells using a lineage depletion kit according to the manufacturer's instructions.

  • Culture the Lin- cells in stem cell culture medium supplemented with appropriate cytokines.

  • Treat the cells with this compound at a final concentration of 1 µM. Include a vehicle-only (DMSO) control.

  • Incubate the cells for 7 days.

  • After 7 days, harvest and count the cells.

  • Plate 20,000 cells per well in a 6-well plate with methylcellulose-based medium to perform a CFU assay.

  • After 12 days of incubation, quantify the number of CFU-GEMM (colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte), CFU-GM (colony-forming unit-granulocyte, macrophage), and BFU-E (burst-forming unit-erythroid) colonies.

Expected Outcome: Treatment with this compound is expected to result in an increase in the number of hematopoietic stem and progenitor cells, which can be quantified by a higher number of colonies in the CFU assay compared to the vehicle control.

Protocol 2: Induction of Cardiomyocyte Proliferation

This protocol describes a general method for inducing the proliferation of neonatal cardiomyocytes using this compound.

Materials:

  • Isolated neonatal rat or mouse ventricular cardiomyocytes

  • Cardiomyocyte culture medium

  • This compound (dissolved in DMSO)

  • Fixation and permeabilization buffers

  • Primary antibodies against proliferation markers (e.g., Ki67, Phospho-Histone H3) and a cardiomyocyte marker (e.g., cardiac Troponin T)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

Procedure:

  • Isolate and culture neonatal ventricular cardiomyocytes according to standard protocols.

  • Treat the cardiomyocytes with this compound at a final concentration of 5 µM. Include a vehicle-only (DMSO) control.

  • Incubate the cells for 3 days.

  • After incubation, fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Perform immunocytochemistry by incubating with primary antibodies against a proliferation marker and a cardiomyocyte marker overnight at 4°C.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the percentage of proliferating cardiomyocytes (double-positive for the proliferation marker and the cardiomyocyte marker).

Expected Outcome: Inhibition of MEIS1 with this compound is expected to increase the percentage of proliferating cardiomyocytes compared to the vehicle-treated control group.

Visualizations

MEIS1_Signaling_Pathway cluster_nucleus Nucleus MEIS1 MEIS1 DNA Target Gene Promoters (e.g., Hif-1α, Hif-2α) MEIS1->DNA Binds to DNA HOX HOX HOX->MEIS1 Co-factor PBX PBX PBX->MEIS1 Co-factor Transcription Transcription DNA->Transcription Meis_IN_1 This compound Meis_IN_1->MEIS1 Inhibits Homeodomain

Caption: MEIS1 Signaling Pathway Inhibition by this compound.

HSC_Expansion_Workflow start Isolate Murine Bone Marrow Cells lin_depletion Lineage Depletion start->lin_depletion culture Culture Lin- Cells with Cytokines (SCF, TPO) lin_depletion->culture treatment Treat with 1 µM this compound (or DMSO Vehicle) for 7 days culture->treatment harvest Harvest and Count Cells treatment->harvest cfu_assay Plate for Colony-Forming Unit (CFU) Assay harvest->cfu_assay quantify Quantify Colonies after 12 days cfu_assay->quantify end Increased HSC Expansion quantify->end

Caption: Experimental Workflow for HSC Expansion with this compound.

References

Technical Support Center: Handling Hygroscopic DMSO for Meis-IN-1 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling hygroscopic dimethyl sulfoxide (DMSO) when preparing stock solutions of Meis-IN-1. Proper handling of DMSO is critical to ensure the stability, solubility, and efficacy of the inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to use anhydrous DMSO for preparing this compound stock solutions?

A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water in DMSO can significantly impact your experiments in several ways:

  • Reduced Solubility: Increased water content in DMSO can decrease the solubility of many compounds, including hydrophobic ones like this compound, potentially leading to precipitation of the compound.[3][4] This would lower the effective concentration of your stock solution.

  • Compound Degradation: Water can promote the degradation of dissolved compounds, especially during long-term storage and repeated freeze-thaw cycles.[5]

  • Altered Physical Properties: The freezing point of DMSO is significantly lowered by the presence of water. For example, pure DMSO freezes at 18.5°C, but with 10% water, the freezing point drops to approximately -3°C. This can affect storage conditions and the physical state of your stock solution.

Q2: What are the best practices for storing and handling anhydrous DMSO?

A2: To maintain the anhydrous nature of your DMSO, follow these best practices:

  • Purchase High-Quality Anhydrous DMSO: Start with a fresh, high-purity, anhydrous grade of DMSO from a reputable supplier.

  • Store in a Tightly Sealed Container: Always keep the DMSO container tightly sealed to minimize exposure to atmospheric moisture. It is recommended to store it in a dry, well-ventilated place.

  • Use an Inert Gas: For long-term storage, consider storing the DMSO bottle under an inert gas like argon or nitrogen to create a dry atmosphere above the solvent.

  • Work in a Dry Environment: When preparing your stock solution, work in a low-humidity environment, such as a glove box or a fume hood with a dry air supply, if possible.

  • Use Dry Glassware: Ensure all glassware and equipment that will come into contact with the DMSO are thoroughly dried.

Q3: I see a precipitate in my this compound stock solution after thawing. What should I do?

A3: A precipitate in your thawed stock solution can be due to several factors, including water absorption or exceeding the compound's solubility limit. Here's how to troubleshoot this issue:

  • Gentle Warming and Vortexing: Gently warm the vial to 37°C and vortex or sonicate it to try and redissolve the compound.

  • Solubility Check: If the precipitate does not redissolve, it's possible the concentration is too high for the solvent conditions (which may now contain more water).

  • Prepare a Fresh Stock: If the precipitate persists, it is best to prepare a fresh stock solution using new, anhydrous DMSO and the correct procedure.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is strongly recommended to minimize freeze-thaw cycles. Each cycle increases the chance of water absorption and can promote compound degradation. The best practice is to aliquot your stock solution into single-use volumes after preparation. This allows you to thaw only the amount needed for a specific experiment.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results (e.g., variable IC50 values for this compound) Hygroscopic DMSO has led to variable concentrations of the active inhibitor.1. Prepare a fresh stock solution of this compound using new, anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials. 3. Ensure proper storage of aliquots in a desiccated environment at -20°C or -80°C. 4. Compare the results from the new stock to previous experiments.
Visible precipitate in the this compound stock solution upon thawing The compound has precipitated out of solution due to water absorption and/or exceeding its solubility limit.1. Gently warm the vial to 37°C and vortex to attempt to redissolve the compound. 2. If the precipitate does not dissolve, do not use the stock. 3. Prepare a fresh stock solution, ensuring the this compound is fully dissolved before aliquoting and storing.
Difficulty dissolving this compound powder in DMSO The DMSO may have already absorbed a significant amount of water, reducing its solvating power for hydrophobic compounds.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Ensure your weighing and preparation environment is as dry as possible. 3. Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol for Handling Anhydrous DMSO
  • Before opening a new bottle of anhydrous DMSO, allow it to reach room temperature to prevent condensation of atmospheric moisture on the cold surface.

  • Work in a low-humidity environment (e.g., a fume hood with a dry air supply or a glove box).

  • Use only clean, dry glassware and sterile, dry pipette tips.

  • Dispense the required amount of DMSO quickly and immediately reseal the bottle tightly.

  • For optimal long-term storage, consider flushing the headspace of the DMSO bottle with an inert gas (e.g., argon or nitrogen) before sealing.

Protocol for Preparing this compound Stock Solution
  • Calculate the required mass of this compound: Based on the desired stock concentration and final volume, calculate the mass of this compound powder needed.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add Anhydrous DMSO: Using a calibrated pipette and a sterile, dry tip, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no solid particles.

  • Aliquot for Storage: Dispense the stock solution into single-use, tightly sealed vials (e.g., cryovials).

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Visual Guides

G cluster_prep Preparation Phase cluster_storage Storage & Use cluster_troubleshooting Potential Pitfall start Start: Need this compound Stock anhydrous_dmso Use High-Purity, Anhydrous DMSO start->anhydrous_dmso Step 1 dry_env Work in Dry Environment anhydrous_dmso->dry_env Step 2 weigh Weigh this compound dry_env->weigh Step 3 dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve Step 4 aliquot Aliquot into Single-Use Vials dissolve->aliquot Step 5 store Store at -20°C or -80°C aliquot->store Step 6 use Thaw Single Aliquot for Experiment store->use hygroscopic Hygroscopic Nature of DMSO water_abs Water Absorption hygroscopic->water_abs precipitation Compound Precipitation/ Degradation water_abs->precipitation inconsistent_results Inconsistent Results precipitation->inconsistent_results

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_cause Cause cluster_effect Effect cluster_consequences Consequences improper_handling Improper Handling of DMSO (e.g., repeated freeze-thaw, loose cap) water_contamination Water Contamination in DMSO Stock improper_handling->water_contamination reduced_solubility Reduced this compound Solubility water_contamination->reduced_solubility degradation Increased this compound Degradation water_contamination->degradation precipitation Precipitation of this compound reduced_solubility->precipitation inaccurate_conc Inaccurate Effective Concentration degradation->inaccurate_conc precipitation->inaccurate_conc poor_reproducibility Poor Experimental Reproducibility inaccurate_conc->poor_reproducibility

Caption: Logical flow of issues arising from hygroscopic DMSO.

References

Validation & Comparative

A Comparative Guide to MEIS Inhibitors: Meis-IN-1, MEISi-1, and MEISi-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three commercially available small molecule inhibitors of the Myeloid Ecotropic Viral Integration Site (MEIS) family of homeodomain transcription factors: Meis-IN-1, MEISi-1, and MEISi-2. The MEIS proteins are critical regulators of normal development, hematopoietic stem cell (HSC) self-renewal, and are implicated in various cancers.[1][2] This guide aims to equip researchers with the necessary information to select the most appropriate inhibitor for their specific research needs by presenting available experimental data on their efficacy, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to MEIS Inhibitors

MEIS proteins are attractive therapeutic targets due to their role in cell proliferation and differentiation. The development of small molecule inhibitors that can modulate MEIS activity is a significant area of research. This guide focuses on a comparative analysis of this compound, MEISi-1, and MEISi-2, designed to aid researchers in their study of processes regulated by MEIS transcription factors.

Efficacy Comparison

A key aspect of selecting a suitable inhibitor is its efficacy. The following sections and tables summarize the available quantitative data for MEISi-1 and MEISi-2, primarily derived from a key study by Turan et al. (2020) which developed and characterized these two inhibitors.[1][2]

In Vitro Inhibition of MEIS Transcriptional Activity

The inhibitory activity of MEISi-1 and MEISi-2 was assessed using a luciferase reporter assay. In this assay, a reporter gene (luciferase) is placed under the control of a promoter containing MEIS binding sites. Inhibition of MEIS activity leads to a decrease in luciferase expression, which can be quantified. Both MEISi-1 and MEISi-2 demonstrated significant, dose-dependent inhibition of MEIS-dependent luciferase activity.[1]

InhibitorConcentrationInhibition of MEIS-p21-luciferase reporterInhibition of MEIS-HIF-luciferase reporter
MEISi-1 0.1 µMUp to 90%Significant Inhibition
MEISi-2 0.1 µMUp to 90%Significant Inhibition

Table 1: In Vitro Efficacy of MEISi-1 and MEISi-2 in Luciferase Reporter Assays. Data from Turan et al. (2020). The study reported up to 90% inhibition at 0.1 µM for the MEIS-p21-luciferase reporter and demonstrated dose-dependent activity for both inhibitors on two different MEIS-luciferase reporters.

Ex Vivo Expansion of Hematopoietic Stem Cells (HSCs)

A critical function of MEIS1 is the regulation of HSC self-renewal. Inhibition of MEIS1 has been shown to promote the expansion of HSCs. The efficacy of MEISi-1 and MEISi-2 in inducing the self-renewal of both murine and human HSCs has been evaluated.

InhibitorCell TypeEffect on HSC Expansion
MEISi-1 Murine (LSKCD34low cells)Dose-dependent induction of c-Kit+, Sca1+, LSK, and LSKCD34low cell count. More potent than MEISi-2.
Human (CD34+, CD133+, and ALDHhi cells)Induction of HSC self-renewal.
MEISi-2 Murine (LSKCD34low cells)Dose-dependent induction of c-Kit+, Sca1+, LSK, and LSKCD34low cell count.
Human (CD34+, CD133+, and ALDHhi cells)Induction of HSC self-renewal.

Table 2: Ex Vivo Efficacy of MEISi-1 and MEISi-2 on Hematopoietic Stem Cell Expansion. Data from Turan et al. (2020).

Information on this compound

Currently, there is a lack of publicly available, peer-reviewed experimental data that quantitatively compares the efficacy of this compound with MEISi-1 and MEISi-2. Product information describes this compound as a potent MEIS inhibitor that induces murine and human hematopoietic stem-cell expansion. However, without direct comparative studies providing data such as IC50 values or dose-response curves under identical experimental conditions, a direct and objective comparison of its efficacy relative to MEISi-1 and MEISi-2 cannot be made at this time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of MEISi-1 and MEISi-2, based on the study by Turan et al. (2020).

MEIS-Luciferase Reporter Assay

This assay is used to quantify the in vitro inhibitory activity of compounds on MEIS transcriptional function.

Cell Culture and Transfection:

  • HEK293T cells are cultured in a suitable medium.

  • Cells are seeded in 6-well plates.

  • Co-transfection is performed using a MEIS-dependent luciferase reporter plasmid (e.g., MEIS-p21-Luc or MEIS-HIF-Luc), a MEIS1 expression vector (pCMV-SPORT6-Meis1), and an internal control plasmid (e.g., pCMV-LacZ).

Inhibitor Treatment and Luciferase Measurement:

  • Following transfection, the cells are treated with different concentrations of MEISi-1 or MEISi-2 (e.g., 0.1 µM, 1 µM, and 10 µM). A DMSO control is also included.

  • After 48 hours of incubation, the cells are lysed.

  • Luciferase activity in the cell lysates is measured using a luminometer.

  • The luciferase activity is normalized to the internal control to account for variations in transfection efficiency.

Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Assay

This assay evaluates the ability of MEIS inhibitors to induce the proliferation and self-renewal of HSCs.

Isolation and Culture of HSCs:

  • Lineage-negative (Lin-) cells are isolated from murine bone marrow. For human HSCs, CD34+ cells are isolated from sources like umbilical cord blood.

  • The isolated cells are cultured in a serum-free medium supplemented with appropriate cytokines.

Inhibitor Treatment and Analysis:

  • The cultured HSCs are treated with varying concentrations of MEISi-1 or MEISi-2.

  • After 7 days of treatment, the total number of hematopoietic cells is counted.

  • The expansion of specific HSC populations is quantified using flow cytometry with markers such as c-Kit, Sca-1, CD34, CD133, and ALDH.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

MEIS_Signaling_Pathway cluster_inhibitors MEIS Inhibitors cluster_MEIS MEIS Protein cluster_downstream Downstream Effects MEISi-1 MEISi-1 MEIS1 MEIS1 MEISi-1->MEIS1 Inhibit MEISi-2 MEISi-2 MEISi-2->MEIS1 Inhibit Target Gene Expression\n(e.g., Hif-1α, Hif-2α) Target Gene Expression (e.g., Hif-1α, Hif-2α) MEIS1->Target Gene Expression\n(e.g., Hif-1α, Hif-2α) Activates HSC Quiescence HSC Quiescence MEIS1->HSC Quiescence Maintains HSC Self-Renewal HSC Self-Renewal MEIS1->HSC Self-Renewal Regulates HSC Quiescence->HSC Self-Renewal

Caption: MEIS signaling pathway and points of inhibition.

Luciferase_Assay_Workflow start Start: HEK293T Cell Culture transfection Co-transfect with: - MEIS-Luc Reporter - MEIS1 Expression Vector - Internal Control start->transfection treatment Treat with MEIS Inhibitors (MEISi-1, MEISi-2, or DMSO control) transfection->treatment incubation Incubate for 48 hours treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Normalize and Analyze Data measurement->analysis end End: Determine Inhibitory Effect analysis->end

Caption: Experimental workflow for the MEIS luciferase reporter assay.

HSC_Expansion_Workflow start Start: Isolate HSCs (Murine Lin- or Human CD34+) culture Culture in Serum-Free Medium with Cytokines start->culture treatment Treat with MEIS Inhibitors (MEISi-1, MEISi-2) culture->treatment incubation Incubate for 7 days treatment->incubation counting Count Total Hematopoietic Cells incubation->counting flow_cytometry Analyze HSC Populations by Flow Cytometry incubation->flow_cytometry analysis Quantify HSC Expansion counting->analysis flow_cytometry->analysis end End: Assess Self-Renewal Effect analysis->end

References

A Comparative Guide: Meis-IN-1 versus shRNA-Mediated Knockdown for MEIS1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the roles of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factor, choosing the right tool to inhibit its function is a critical decision. This guide provides an objective comparison between two prominent methods: the small molecule inhibitor Meis-IN-1 and short hairpin RNA (shRNA)-mediated knockdown. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to help you determine the most suitable approach for your research needs.

At a Glance: this compound vs. MEIS1 shRNA

FeatureThis compound (Small Molecule Inhibitor)shRNA-Mediated Knockdown of MEIS1
Mechanism of Action Post-translational inhibition; directly interferes with MEIS1 protein function, potentially by disrupting its interaction with DNA or other cofactors.[1]Pre-translational inhibition; degrades MEIS1 mRNA, preventing protein synthesis.[2]
Mode of Delivery Direct addition to cell culture media.[1]Viral (e.g., lentivirus) or non-viral (e.g., plasmid) transfection/transduction.[2]
Effect Onset & Duration Rapid onset, reversible upon removal. Duration depends on compound stability and cell metabolism.Slower onset (requires transcription and processing), can be stable and heritable with viral integration.[3]
Specificity Potential for off-target effects on other proteins, especially those with similar structures.Potential for off-target effects through unintended mRNA binding ("seed region" effects).
Control Dose-dependent control over the degree of inhibition.Level of knockdown can be modulated by shRNA design and viral titer, but is less easily titratable.
Applications Acute inhibition studies, dose-response experiments, potential for in vivo applications.Long-term stable knockdown, generation of knockout cell lines, in vivo studies with transgenic models.

Mechanism of Action

This compound: Direct Protein Inhibition

This compound and similar small molecules like MEISi-1/2 are designed to directly interfere with the MEIS1 protein. As a transcription factor, MEIS1's function relies on its ability to bind to specific DNA sequences and interact with cofactors such as PBX and HOX proteins. Small molecule inhibitors can disrupt these interactions, preventing MEIS1 from regulating its target genes. This approach offers a rapid and reversible means of inhibiting MEIS1 function.

cluster_nucleus Nucleus MEIS1_Protein MEIS1 Protein DNA Target Gene Promoter MEIS1_Protein->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates Meis_IN_1 This compound Meis_IN_1->MEIS1_Protein Inhibits

Caption: Mechanism of this compound action.

shRNA: Silencing at the mRNA Level

shRNA-mediated knockdown employs the cell's own RNA interference (RNAi) machinery to degrade MEIS1 messenger RNA (mRNA). A short hairpin RNA sequence, designed to be complementary to a region of the MEIS1 mRNA, is introduced into the cell. This shRNA is processed into a small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to the MEIS1 mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the MEIS1 protein.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm shRNA_Vector shRNA Vector shRNA_transcript shRNA Transcript shRNA_Vector->shRNA_transcript Transcription Dicer Dicer shRNA_transcript->Dicer Export & Processing siRNA siRNA Dicer->siRNA RISC RISC siRNA->RISC Loading MEIS1_mRNA MEIS1 mRNA RISC->MEIS1_mRNA Binds to Degradation mRNA Degradation MEIS1_mRNA->Degradation No_Protein No MEIS1 Protein Synthesis Degradation->No_Protein

Caption: shRNA-mediated knockdown of MEIS1.

Performance Data

Direct comparative studies between this compound and MEIS1 shRNA in the same cell line are limited. The following tables summarize representative data from separate studies to provide an indication of their respective efficacies.

Table 1: this compound (MEISi-1/2) Efficacy Data

This data is derived from a study on hematopoietic stem cells (HSCs) using MEIS inhibitors MEISi-1 and MEISi-2.

ConcentrationTarget GeneEffectCell Type
1 µMMEIS-luciferase reporterSignificant inhibition293T cells
1 µMHif-1α expressionDownregulationMurine Lin- cells
1 µMHif-2α expressionDownregulationMurine Lin- cells
1 µMColony Forming UnitsIncreased self-renewalMurine Lin- cells
Table 2: MEIS1 shRNA Knockdown Efficiency

This table presents data from various studies using shRNA to knock down MEIS1 in different cancer cell lines.

Cell LineKnockdown EfficiencyPhenotypic EffectReference
GSC11 and GSC23 (Glioma Stem Cells)~50% reduction in mRNAReduced cell viability and tumorsphere formation
Murine Mll-AF9 Leukemia CellsSignificant reduction in mRNA and proteinDecreased proliferation, increased differentiation
A549 and SPC-A1 (Non-Small-Cell Lung Cancer)Significant decrease in mRNA and proteinIncreased proliferation
Malignant Peripheral Nerve Sheath Tumor CellsNot explicitly quantifiedNecessary for tumor growth

Experimental Protocols

This compound Treatment in Cell Culture

This protocol is a generalized procedure based on the application of small molecule inhibitors in cell culture.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and will not reach confluency during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific cell line and the endpoint being measured.

  • Analysis: Harvest the cells for downstream analysis, such as quantitative PCR (qPCR) to measure target gene expression, Western blotting for protein levels, or cell viability and proliferation assays.

Start Seed Cells in Plate Prepare Prepare this compound Dilutions & Vehicle Control Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Analyze Harvest for Analysis (qPCR, Western, etc.) Incubate->Analyze

Caption: this compound experimental workflow.

Lentiviral shRNA-Mediated Knockdown of MEIS1

This protocol outlines the key steps for generating stable MEIS1 knockdown cell lines using lentiviral vectors.

  • Vector Production: Co-transfect HEK293T cells with the lentiviral vector encoding the MEIS1 shRNA, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. The virus can be concentrated by ultracentrifugation if necessary.

  • Cell Transduction:

    • Plate the target cells 24 hours before transduction.

    • On the day of transduction, remove the medium and add the viral supernatant to the cells. A transduction reagent like Polybrene (typically 5-8 µg/ml) is often added to enhance efficiency.

    • Incubate the cells with the virus for 18-24 hours.

  • Selection of Transduced Cells:

    • After transduction, replace the virus-containing medium with fresh complete medium.

    • After 48-72 hours, begin selection by adding an appropriate antibiotic (e.g., puromycin, if the vector contains a puromycin resistance gene) to the medium. The concentration of the antibiotic should be predetermined from a kill curve for the specific cell line.

    • Replace the selective medium every 3-4 days until resistant colonies are formed.

  • Validation of Knockdown:

    • Expand individual resistant colonies.

    • Validate the knockdown of MEIS1 at both the mRNA (qPCR) and protein (Western blot) levels.

Start Produce Lentivirus in HEK293T Cells Harvest Harvest & Concentrate Virus Start->Harvest Transduce Transduce Target Cells with Virus & Polybrene Harvest->Transduce Select Select with Antibiotic (e.g., Puromycin) Transduce->Select Expand Expand Resistant Colonies Select->Expand Validate Validate MEIS1 Knockdown (qPCR, Western) Expand->Validate

Caption: MEIS1 shRNA experimental workflow.

Concluding Remarks

The choice between this compound and shRNA-mediated knockdown for inhibiting MEIS1 depends heavily on the specific experimental goals.

This compound is advantageous for:

  • Studies requiring rapid and reversible inhibition.

  • Dose-response analyses to determine the concentration-dependent effects of MEIS1 inhibition.

  • Situations where transient inhibition is desired to avoid long-term compensatory effects.

shRNA-mediated knockdown is the preferred method for:

  • Creating stable cell lines with long-term, heritable suppression of MEIS1.

  • Experiments where complete or near-complete loss of protein is necessary.

  • In vivo studies involving the generation of transgenic animals.

References

A Comparative Analysis of Meis1 Genetic Knockout versus Pharmacological Inhibition with Meis-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Hematology and Oncology

The homeodomain transcription factor Meis1 is a critical regulator in both normal and malignant hematopoiesis. As a member of the Three Amino Acid Loop Extension (TALE) family, it plays a pivotal role in hematopoietic stem cell (HSC) maintenance, self-renewal, and is a key cooperating oncogene in several forms of acute myeloid leukemia (AML).[1][2][3][4][5] Consequently, Meis1 has emerged as a significant therapeutic target. This guide provides a detailed comparison of two primary methods for interrogating Meis1 function: genetic knockout (KO) and pharmacological inhibition using the small molecule Meis-IN-1. Understanding the distinct phenotypic outcomes of these approaches is crucial for both basic research and therapeutic development.

Contrasting Mechanisms: Genetic Ablation vs. Chemical Inhibition

Meis1 Knockout (KO): Genetic knockout of the Meis1 gene results in the complete and permanent absence of the Meis1 protein. This approach reveals the essential, non-redundant roles of Meis1 throughout an organism's development and in adult tissue homeostasis. Conditional KO systems, such as Cre-Lox, allow for tissue-specific or inducible deletion, providing temporal and spatial control over the loss of function.

This compound Inhibition: this compound and similar small molecules (e.g., MEISi-1) are designed to be inhibitors of MEIS protein function. These inhibitors typically target the highly conserved homeodomain, interfering with the protein's ability to bind to DNA. This action disrupts the formation or function of the transcriptional complexes Meis1 forms with its primary partners, PBX and HOX proteins (such as HOXA9), thereby preventing the regulation of downstream target genes. Unlike genetic knockout, chemical inhibition is transient, dose-dependent, and reversible, offering a model for therapeutic intervention.

Phenotypic Comparison: Hematopoietic Stem Cells (HSCs)

The most striking differences between Meis1 KO and inhibition are observed in the context of hematopoietic stem cells. While both methods perturb HSC function, the outcomes can be opposing, highlighting the difference between essentiality and therapeutic modulation.

Phenotypic ParameterMeis1 KnockoutThis compound Inhibition (Ex Vivo)
HSC Quiescence & Cell Cycle Inducible deletion leads to a loss of HSC quiescence and enhanced cell cycle entry. This results in the exhaustion of the long-term HSC pool.Induces self-renewal of murine and human HSCs. Inhibition leads to downregulation of HSC quiescence modulators, suggesting a controlled exit from dormancy.
HSC Self-Renewal & Repopulation Fetal liver cells from Meis1 KO embryos compete poorly in repopulation assays and fail to radioprotect lethally irradiated animals. Adult conditional KO leads to a failure of bone marrow repopulation after transplantation.Promotes the expansion of murine (LSKCD34low) and human (CD34+) HSCs. This suggests a potential therapeutic use for expanding HSCs for transplantation.
Metabolism & Oxidative Stress Results in a metabolic shift to mitochondrial metabolism, increased Reactive Oxygen Species (ROS) production, and subsequent apoptosis of HSCs.Downregulates Meis1 target genes Hif-1α and Hif-2α, which are key regulators of metabolism and oxidant defense. The transient nature may avoid the severe ROS accumulation seen in KO models.
Downstream Gene Expression Causes significant downregulation of Hypoxia-Inducible Factors Hif-1α and Hif-2α.Leads to downregulation of Meis1, Hif-1α, and Hif-2α gene expression.

Phenotypic Comparison: Acute Myeloid Leukemia (AML)

In the context of AML, where Meis1 is often overexpressed and acts as a critical dependency, both knockout/knockdown and inhibition lead to anti-leukemic effects.

Phenotypic ParameterMeis1 Knockout / Knockdown (shRNA)This compound Inhibition
AML Cell Proliferation RNAi-mediated knockdown of MEIS1 in human AML cell lines markedly reduces cellular proliferation. Meis1 is required for the maintenance and survival of human AML cells.Expected to suppress proliferation by blocking Meis1-dependent transcriptional programs. Other MEIS inhibitors have been shown to selectively suppress the proliferation of leukemia cells.
Leukemia Stem Cell (LSC) Potential Meis1 is essential for the induction and maintenance of MLL-rearranged leukemia and is a rate-limiting factor for establishing LSC potential.By inhibiting Meis1 function, it is hypothesized that this compound would reduce LSC self-renewal and contribute to disease remission.
Downstream Gene Expression Knockdown of MEIS1 results in the downregulation of the tyrosine kinase receptor FLT3.Expected to phenocopy the effects of knockdown, leading to reduced expression of critical targets like FLT3.

Experimental Protocols & Methodologies

Generation of Conditional Meis1 Knockout Mice
  • Model: Mice carrying a floxed Meis1 allele (Meis1flox/flox) are crossed with mice expressing a tamoxifen-inducible Cre recombinase, such as UBC-Cre-ERT2 or Mx1-Cre.

  • Induction: Adult mice are treated with tamoxifen (intraperitoneal injection or tamoxifen-citrate-containing feed) to induce Cre recombinase activity. Cre excises the floxed Meis1 exons, leading to a functional knockout of the gene in hematopoietic and other tissues.

  • Verification: Knockout is confirmed by PCR genotyping of bone marrow cells and by quantifying Meis1 mRNA (qRT-PCR) or protein (Western blot) levels in sorted hematopoietic stem and progenitor cell populations.

Ex Vivo HSC Expansion with this compound
  • Cell Isolation: Murine hematopoietic stem and progenitor cells are isolated from bone marrow by flushing femurs and tibias. Cells are enriched for the LSK (Lin-Sca-1+c-Kit+) population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Human HSCs are typically isolated as CD34+ cells from cord blood or mobilized peripheral blood.

  • Culture and Inhibition: Isolated cells are cultured in serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L). This compound or other MEIS inhibitors are added to the culture medium at a predetermined optimal concentration.

  • Analysis: After a period of culture (e.g., 7-10 days), cell expansion is quantified by cell counting. The frequency and phenotype of HSCs are assessed by flow cytometry (e.g., murine LSKCD34low or human CD34+CD38- markers).

Colony-Forming Unit (CFU) Assay
  • Purpose: To assess the differentiation potential of hematopoietic progenitors following Meis1 knockout or inhibition.

  • Procedure: Bone marrow cells from Meis1 KO mice or hematopoietic progenitors treated with this compound are plated in semi-solid methylcellulose medium containing a cocktail of cytokines that support the growth of various myeloid and erythroid colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).

  • Readout: After 10-14 days of incubation, colonies are counted and identified based on their morphology. A reduction in total colony numbers is often seen with Meis1 knockout, reflecting a depleted progenitor pool.

Gene Expression Analysis by qRT-PCR
  • RNA Isolation: Total RNA is extracted from sorted cell populations (e.g., LSK cells, AML cell lines) using a commercial kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR: The relative abundance of specific transcripts (e.g., Meis1, Hif-1α, Hif-2α, FLT3) is measured using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Expression levels are normalized to a housekeeping gene (e.g., Gapdh or Actb).

Visualizing the Mechanisms and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Meis1_Signaling_Pathway cluster_complex Meis1 Transcriptional Complex cluster_targets Downstream Target Genes cluster_phenotype Cellular Phenotype Meis1 Meis1 Hoxa9 Hoxa9 DNA Target DNA (TGACAG Motif) Meis1->DNA Binds to DNA Pbx1 Pbx1 Hoxa9->DNA Binds to DNA Pbx1->DNA Binds to DNA Hif1a Hif-1α DNA->Hif1a Regulates Transcription Hif2a Hif-2α DNA->Hif2a Regulates Transcription Flt3 FLT3 DNA->Flt3 Regulates Transcription Other Other Genes (Cell Cycle, Self-Renewal) DNA->Other Regulates Transcription Quiescence HSC Quiescence Hif1a->Quiescence Hif2a->Quiescence Proliferation AML Proliferation Flt3->Proliferation Other->Quiescence Other->Proliferation Comparison_of_Mechanisms cluster_ko Meis1 Knockout cluster_inhib This compound Inhibition ko_text Gene is permanently deleted. No protein is produced. Meis1_KO Meis1 Pbx_Hox_KO PBX / HOXA9 DNA_KO Target DNA Effect_KO Function Abolished DNA_KO->Effect_KO Meis1_Inhib Meis1 DNA_Inhib Target DNA Meis1_Inhib->DNA_Inhib Binding Pbx_Hox_Inhib PBX / HOXA9 Pbx_Hox_Inhib->DNA_Inhib Binding Effect_Inhib Function Blocked DNA_Inhib->Effect_Inhib Transcription prevented Inhibitor This compound Inhibitor->Meis1_Inhib Blocks DNA Binding Site Experimental_Workflow cluster_analysis Phenotypic & Molecular Analysis start_ko Meis1-flox/CreER Mouse treat_ko Tamoxifen Induction start_ko->treat_ko start_inhib Primary HSCs or AML Cell Lines treat_inhib This compound Treatment start_inhib->treat_inhib cells_ko Isolate Meis1 KO Bone Marrow Cells treat_ko->cells_ko cells_inhib Harvest Treated Cells treat_inhib->cells_inhib FACS Flow Cytometry (Cell Populations, ROS) cells_ko->FACS CFU CFU Assay (Differentiation) cells_ko->CFU qPCR qRT-PCR (Gene Expression) cells_ko->qPCR Repop In Vivo Repopulation (KO model only) cells_ko->Repop cells_inhib->FACS cells_inhib->CFU cells_inhib->qPCR

References

Comparison Guide: Validating the Specificity of Meis-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of Meis-IN-1, a small molecule inhibitor of Myeloid Ecotropic Viral Integration Site (MEIS) transcription factors. The following sections outline key control experiments, compare methodologies, and provide detailed protocols to ensure that the observed biological effects are directly attributable to the inhibition of MEIS proteins.

Introduction to MEIS Proteins and this compound

MEIS proteins (MEIS1, MEIS2, MEIS3) are transcription factors belonging to the Three Amino Acid Loop Extension (TALE) superclass of homeodomain proteins.[1][2][3] They are critical regulators of gene expression during embryonic development and have been implicated in various diseases, including cancer.[4][5] MEIS proteins typically function by forming heterodimers with other TALE proteins, such as Pre-B-Cell Leukemia Homeobox (PBX) proteins, and often cooperate with HOX proteins to bind specific DNA sequences and regulate the transcription of target genes.

This compound is a potent small molecule inhibitor developed to target MEIS activity, thereby modulating cellular processes like hematopoietic stem cell (HSC) expansion. Validating that this compound acts specifically through this mechanism is crucial for its reliable use as a research tool and for any future therapeutic development.

MEIS1 Signaling Pathway

MEIS1, in complex with its co-factors, binds to DNA and activates the transcription of downstream target genes. These targets are often involved in cell proliferation, differentiation, and metabolism. Key downstream effectors include Hypoxia-Inducible Factor 1-alpha (HIF-1α), HIF-2α, and the receptor tyrosine kinase FLT3. Inhibition of MEIS1 is expected to downregulate the expression of these target genes.

MEIS_Signaling_Pathway cluster_nucleus Nucleus MEIS1 MEIS1 Complex MEIS1/PBX1/HOXA9 Complex MEIS1->Complex Binds PBX1 PBX1 PBX1->Complex Binds HOXA9 HOXA9 HOXA9->Complex Binds DNA DNA (MEIS Binding Site) Complex->DNA Binds to TargetGenes Target Gene Transcription (e.g., HIF-1α, FLT3, SYK) DNA->TargetGenes Activates Meis_IN_1 This compound Meis_IN_1->Complex Inhibits

Caption: Canonical MEIS1 signaling pathway and point of inhibition by this compound.

Control Experiments for Specificity Validation

To validate the specificity of this compound, a multi-pronged approach is necessary, combining target engagement, functional inhibition, and off-target liability assessment.

Experiment 1: Direct Target Engagement in Cells

This experiment aims to confirm that this compound physically interacts with MEIS proteins within a cellular environment.

Comparison of Methods:

MethodPrincipleProsCons
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding.In-cell/in-vivo compatible, label-free.Requires specific antibodies, can be technically demanding.
Drug Affinity Responsive Target Stability (DARTS) Measures the change in a protein's susceptibility to protease digestion upon ligand binding.Does not require heating, simple workflow.May not work for all protein-ligand interactions.

Recommended Approach: CETSA is a robust method to demonstrate direct target engagement in intact cells.

Expected Outcome Data:

ProteinTreatmentMelting Temperature (Tm)ΔTm (°C)
MEIS1 Vehicle (DMSO)48.5 °C-
This compound (10 µM)52.3 °C+3.8
Vinculin (Control) Vehicle (DMSO)55.1 °C-
This compound (10 µM)55.0 °C-0.1
  • Cell Culture: Culture cells known to express MEIS1 (e.g., leukemia cell line MV4-11) to ~80% confluency.

  • Treatment: Treat cells with either this compound (at a final concentration of 10-50 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to separate soluble proteins from precipitated aggregates.

  • Analysis: Collect the supernatant and analyze the amount of soluble MEIS1 protein at each temperature point using Western Blot. An unrelated, stable protein (e.g., Vinculin) should be used as a negative control.

  • Data Plotting: Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm). A positive thermal shift (increase in Tm) in the this compound treated sample indicates direct binding.

Experiment 2: Inhibition of MEIS Transcriptional Activity

This experiment validates that this compound functionally inhibits the ability of MEIS to act as a transcriptional activator.

Recommended Approach: A luciferase reporter assay containing MEIS binding sites provides a quantitative readout of MEIS transcriptional activity.

Luciferase_Workflow Transfect 1. Co-transfect Cells - MEIS1 Expression Vector - MEIS-Luciferase Reporter Treat 2. Treat with Compounds (this compound, Controls) Transfect->Treat Incubate 3. Incubate (24-48h) Treat->Incubate Lyse 4. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Measure 5. Measure Luminescence Lyse->Measure Analyze 6. Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for a MEIS-dependent luciferase reporter assay.

Comparison of Controls:

Control TypeAgentPurpose
Negative Control Vehicle (DMSO)Establishes baseline (100%) reporter activity.
Negative Control Scrambled ReporterEnsures signal is dependent on the MEIS binding site.
Positive Control MEIS1 shRNA/siRNAValidates that the reporter signal is dependent on MEIS1 expression.
Alternative Inhibitor MEISi-2Compares potency and efficacy with another known MEIS inhibitor.

Expected Outcome Data:

Compound/TreatmentTargetIC50 (µM)
This compound MEIS Reporter1.5
Minimal Promoter Reporter> 100
Inactive Analog MEIS Reporter> 100
MEIS1 siRNA MEIS ReporterN/A (% Inhibition: 85%)
  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect cells with three plasmids:

    • A MEIS1 expression vector.

    • A firefly luciferase reporter vector driven by a promoter containing multiple MEIS binding sites (e.g., 5x-TGACAG).

    • A Renilla luciferase vector (for normalization of transfection efficiency).

  • Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of this compound, an inactive analog, or vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Experiment 3: Modulation of Endogenous Downstream Targets

This experiment confirms that this compound affects the expression of known endogenous MEIS target genes, linking functional inhibition to a relevant biological outcome. A direct comparison with genetic knockdown is the gold standard for validating that the inhibitor's phenotype mimics that of target depletion.

Recommended Approach: Quantitative Real-Time PCR (qRT-PCR) and Western Blotting.

Comparison with Genetic Controls:

MethodPrincipleProsCons
This compound Small molecule inhibitionRapid, reversible, dose-dependent.Potential for off-target effects.
siRNA/shRNA RNA interference (knockdown)High target specificity.Incomplete knockdown, potential for off-target RNAi effects.
CRISPR/Cas9 Gene editing (knockout)Complete loss of function.Irreversible, potential for off-target gene edits.

Expected Outcome Data (qRT-PCR):

Gene TargetThis compound (Fold Change)MEIS1 siRNA (Fold Change)Scrambled siRNA (Fold Change)
MEIS1-1.1-4.5-1.0
HIF-1α-3.2-3.5-1.1
FLT3-2.8-3.1-0.9
ACTB (Control)-1.0-1.0-1.0
  • Cell Culture and Treatment: Plate MEIS-expressing cells (e.g., MV4-11) and treat with this compound (at 1x, 5x, and 10x its IC50), vehicle control, or transfect with MEIS1-targeting siRNA or a non-targeting control siRNA.

  • Incubation: Incubate for 24-72 hours, depending on the turnover rate of the target mRNA and protein.

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (MEIS1, HIF-1α, FLT3) and a housekeeping gene (ACTB, GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A significant downregulation of target genes in both this compound and MEIS1 siRNA-treated cells (but not controls) supports specificity.

Experiment 4: Assessing Off-Target Selectivity

This experiment is designed to identify potential unintended targets of this compound, ensuring its selectivity for MEIS proteins.

Recommended Approach: A broad, unbiased screening panel is essential. Given that MEIS is a homeodomain transcription factor, the panel should ideally include other TALE family members and structurally related proteins.

Specificity_Concept cluster_on_target On-Targets (Desired) cluster_off_target Potential Off-Targets Meis_IN_1 This compound MEIS1 MEIS1 Meis_IN_1->MEIS1 Binds MEIS2 MEIS2 Meis_IN_1->MEIS2 Binds MEIS3 MEIS3 Meis_IN_1->MEIS3 Binds PBX1 PBX1 Meis_IN_1->PBX1 No Binding PREP1 PREP1 Meis_IN_1->PREP1 No Binding Other_TF Other TFs Meis_IN_1->Other_TF No Binding HOXB1 HOXB1 Kinase_X Kinase X

Caption: Conceptual diagram of on-target versus off-target activity for this compound.

Comparison of Screening Methods:

MethodPrincipleScope
KinomeScan Competition binding assay against a panel of ~400-500 kinases.Broad kinase coverage.
Transcription Factor Profiling DNA-binding assays (e.g., protein binding microarrays) for a panel of transcription factors.Relevant to MEIS function.
Proteome-wide CETSA (CETSA-MS) CETSA combined with mass spectrometry to identify all proteins stabilized by the compound.Unbiased, proteome-wide.

Expected Outcome Data (Selectivity Panel):

Target ProteinFamilyBinding Affinity (Kd) or % Inhibition @ 10µM
MEIS1 TALE HomeodomainKd: 0.2 µM
MEIS2 TALE HomeodomainKd: 0.3 µM
PBX1TALE HomeodomainKd: > 50 µM
PREP1TALE HomeodomainKd: > 50 µM
HOXA9HomeodomainKd: > 50 µM
BRD4Bromodomain% Inhibition: 2%
CDK2Kinase% Inhibition: < 5%
  • Compound Submission: Submit this compound to a commercial service provider (e.g., Eurofins Discovery, Reaction Biology) for screening.

  • Panel Selection:

    • Primary Screen: A broad kinase panel (e.g., KINOMEscan™) is a standard first step to rule out kinase inhibition.

    • Secondary Screen: If available, a custom or pre-set panel of transcription factors, particularly those with homeodomains, is highly recommended.

  • Data Analysis: Analyze the results to identify any off-targets that are inhibited within a 30- to 100-fold concentration window of the on-target IC50 or Kd. Any significant "hits" should be followed up with orthogonal, cell-based validation assays.

References

Navigating the Kinome: A Comparative Guide to Off-Target Kinase Panel Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The following guide was initially intended to provide a detailed off-target kinase panel screening for the MEIS inhibitor, Meis-IN-1. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific kinome screening data for this compound or other known MEIS inhibitors.

To fulfill the informational and formatting requirements of the original request, this guide has been adapted to feature a comparative analysis of two well-characterized kinase inhibitors with extensive and publicly available off-target screening data: Dasatinib , a multi-targeted inhibitor, and Sunitinib , another multi-targeted inhibitor with a different selectivity profile. This illustrative comparison will provide researchers, scientists, and drug development professionals with a practical framework for interpreting and comparing kinase inhibitor selectivity profiles.

Unveiling Off-Target Interactions: A Comparative Kinase Selectivity Profile

The therapeutic efficacy and potential toxicity of kinase inhibitors are intrinsically linked to their selectivity. Off-target kinase binding can lead to unforeseen side effects or, in some instances, beneficial polypharmacology. Understanding the complete kinase interaction landscape is therefore critical in drug development.

Below is a summary of the off-target profiles for Dasatinib and Sunitinib, presented as the percentage of inhibition at a concentration of 1 µM against a panel of kinases. For clarity, only a selection of key on- and off-targets is displayed.

Kinase TargetDasatinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Kinase Family
ABL1 99 35 Tyrosine Kinase
SRC 99 68 Tyrosine Kinase
BCR-ABL 99 42 Tyrosine Kinase
KIT 98 98 Tyrosine Kinase
PDGFRA 98 98 Tyrosine Kinase
PDGFRB 98 98 Tyrosine Kinase
VEGFR2 88 97 Tyrosine Kinase
LCK9975Tyrosine Kinase
FYN9972Tyrosine Kinase
YES19978Tyrosine Kinase
EPHB49635Tyrosine Kinase
FLT38595Tyrosine Kinase
CSF1R9496Tyrosine Kinase
DDR19615Tyrosine Kinase
BTK9820Tyrosine Kinase
p38α (MAPK14)9210Serine/Threonine Kinase
CDK1 15 85 Serine/Threonine Kinase
GSK3B 20 90 Serine/Threonine Kinase

Note: This table presents a condensed view of the full kinome scan data for illustrative purposes. The primary intended targets are highlighted in bold.

Experimental Deep Dive: Methodologies for Kinase Panel Screening

The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening methodologies. The data presented in this guide is representative of results obtained from a competitive binding assay platform, such as the KINOMEscan™ assay.

Principle of the Assay:

The core of this methodology lies in a competition-based binding assay that quantifies the ability of a test compound (e.g., Dasatinib or Sunitinib) to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount of bound kinase indicates a stronger interaction with the test compound.

Experimental Workflow:

  • Compound Preparation: The kinase inhibitor of interest is prepared at a standard concentration, typically 1 µM, in a suitable solvent such as DMSO.

  • Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized. These kinases are typically expressed as fusions with a tag (e.g., DNA-tagged) for detection.

  • Binding Assay: The test compound is incubated with the individual kinases from the panel in the presence of an immobilized, active-site directed ligand.

  • Quantification: After an incubation period to allow for binding equilibrium, the amount of kinase bound to the immobilized ligand is quantified. In the case of DNA-tagged kinases, this is often achieved through quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where the control represents the amount of kinase bound to the immobilized ligand in the absence of the test inhibitor. A lower %Ctrl value signifies stronger binding of the test compound to the kinase.

G cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., Dasatinib @ 1µM) Incubation Incubation of Compound, Kinase, and Immobilized Ligand Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Quantification Quantification of Kinase-Ligand Binding (e.g., qPCR) Incubation->Quantification Analysis Calculation of % Inhibition Quantification->Analysis Result Selectivity Profile Analysis->Result

Experimental workflow for off-target kinase panel screening.

Signaling Pathways Implicated by Off-Target Interactions

The off-target profiles of Dasatinib and Sunitinib reveal interactions with numerous kinases that regulate a complex network of cellular signaling pathways. Understanding these unintended interactions is crucial for predicting both the therapeutic and adverse effects of these drugs.

G cluster_dasatinib Dasatinib Primary Targets cluster_sunitinib Sunitinib Primary Targets cluster_pathways Downstream Signaling Pathways cluster_off_target Common Off-Targets BCR_ABL BCR-ABL Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family SRC Family Kinases SRC_Family->Proliferation Migration Cell Migration SRC_Family->Migration VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFRs PDGFR->Proliferation KIT KIT KIT->Proliferation Apoptosis Apoptosis p38 p38 MAPK p38->Apoptosis GSK3B GSK3B GSK3B->Proliferation GSK3B->Apoptosis Dasatinib_node Dasatinib Dasatinib_node->BCR_ABL Dasatinib_node->SRC_Family Dasatinib_node->p38 Sunitinib_node Sunitinib Sunitinib_node->VEGFR Sunitinib_node->PDGFR Sunitinib_node->KIT Sunitinib_node->GSK3B

Signaling pathways affected by Dasatinib and Sunitinib.

On-Target Efficacy of Meis-IN-1: A Comparative Guide with Rescue Experiment Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Meis-IN-1, a potent inhibitor of the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factor. It is designed to assist researchers in evaluating its on-target effects and considering experimental approaches to rigorously validate its specificity. While direct head-to-head comparisons with other MEIS inhibitors are limited in publicly available literature, this document synthesizes existing data and proposes experimental frameworks, including rescue experiments, to confirm the on-target activity of this compound.

Introduction to MEIS1 and its Inhibition

MEIS1 is a homeodomain transcription factor that plays a critical role in normal development, hematopoiesis, and the pathogenesis of various cancers, including acute myeloid leukemia (AML) and certain solid tumors.[1][2] It rarely acts alone, typically forming heterodimeric or trimeric complexes with other transcription factors, most notably from the PBX and HOX families, to regulate the expression of downstream target genes.[1][2] The specific cellular context dictates whether MEIS1 functions as an oncogene or a tumor suppressor.[1] Given its pivotal role in malignancy, MEIS1 has emerged as a promising therapeutic target.

This compound is a small molecule inhibitor developed to target MEIS function. Similar inhibitors, such as MEISi-1 and MEISi-2, have been developed and validated to inhibit MEIS activity by targeting its homeodomain, thereby preventing its binding to DNA. This guide will focus on the experimental validation of such inhibitors, with a particular emphasis on this compound.

Comparative Performance of MEIS Inhibitors

Table 1: Summary of In Vitro Efficacy of MEIS Inhibitors

InhibitorAssay TypeCell Line/SystemKey FindingsReference
MEISi-1 & MEISi-2 MEIS-p21-luciferase reporter assayHEK293TDemonstrated up to 90% inhibition of MEIS-luciferase activity at 0.1 µM.
MEISi-1 & MEISi-2 MEIS-HIF-luciferase reporter assayHEK293TShowed significant inhibition of a MEIS-luciferase reporter containing a binding motif from the Hif-1α enhancer.
MEISi (unspecified) Cell Viability (MTT Assay)PC-3 (Prostate Cancer)IC50: ~10 µM
MEISi (unspecified) Cell Viability (MTT Assay)DU145 (Prostate Cancer)IC50: ~15 µM
MEISi (unspecified) Cell Viability (MTT Assay)22Rv-1 (Prostate Cancer)IC50: ~5 µM
MEISi (unspecified) Cell Viability (MTT Assay)LNCaP (Prostate Cancer)IC50: > 20 µM

Note: The MEISi used in the prostate cancer study was newly developed and may not be identical to this compound, MEISi-1, or MEISi-2. IC50 values are highly dependent on the specific assay conditions and cell line used.

Confirming On-Target Effects: The Rescue Experiment

A critical experiment to confirm that the observed effects of an inhibitor are due to its interaction with the intended target is a "rescue experiment." While commonly employed to validate RNA interference (RNAi) experiments, the principle can be adapted for small molecule inhibitors. The goal is to demonstrate that the phenotypic effects of the inhibitor can be reversed by expressing a form of the target protein that is resistant to the inhibitor.

Proposed Rescue Experiment Workflow for this compound:

Rescue_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_outcomes Expected Outcomes Generate_Mutant Generate Inhibitor-Resistant MEIS1 Mutant Clone_Vector Clone Mutant MEIS1 into Expression Vector Generate_Mutant->Clone_Vector Transfect Transfect Cells with Mutant MEIS1 or Control Vector Clone_Vector->Transfect Treat Treat Cells with this compound or Vehicle Transfect->Treat Analyze Analyze Phenotype and Downstream Targets Treat->Analyze Control Control Vector + Vehicle Outcome3 No Phenotype Control->Outcome3 Inhibitor_Only Control Vector + This compound Outcome1 Phenotype Observed Inhibitor_Only->Outcome1 Confirms Inhibitor Effect Rescue Mutant MEIS1 + This compound Outcome2 Phenotype Rescued Rescue->Outcome2 Confirms On-Target Effect Mutant_Only Mutant MEIS1 + Vehicle Mutant_Only->Outcome3 MEIS1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Transcriptional Complex cluster_downstream Downstream Targets & Cellular Effects cluster_inhibitor Inhibitor Action MLL_fusions MLL fusions MEIS1 MEIS1 MLL_fusions->MEIS1 Upregulates Target_Genes Target Genes (e.g., FLT3, HIF1A, HIF2A, SYK) MEIS1->Target_Genes Regulates Transcription PBX PBX PBX->MEIS1 Forms Complex HOX HOX HOX->MEIS1 Forms Complex Proliferation Cell Proliferation Target_Genes->Proliferation Differentiation Differentiation Block Target_Genes->Differentiation Meis_IN_1 This compound Meis_IN_1->MEIS1 Inhibits DNA Binding

References

A Researcher's Guide to Investigating MEIS1 Chromatin Binding Following Meis-IN-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how therapeutic compounds alter the behavior of their targets is paramount. This guide provides a comprehensive framework for studying the effect of Meis-IN-1, a potent MEIS inhibitor, on the chromatin binding profile of the MEIS1 transcription factor using Chromatin Immunoprecipitation (ChIP).

Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeobox protein belonging to the TALE (three amino acid loop extension) family of transcription factors.[1][2] It plays a critical role in normal development, hematopoiesis, and organogenesis.[3] However, its dysregulation is heavily implicated in several cancers, particularly acute myeloid leukemia (AML), where it cooperates with HOX proteins to drive leukemogenesis.[3][4] Given its oncogenic role, MEIS1 has emerged as a promising therapeutic target.

Small molecule inhibitors like this compound have been developed to disrupt MEIS1 function. This compound and similar inhibitors are designed to interfere with MEIS1's ability to regulate its target genes, which can reduce cancer cell viability and induce apoptosis. A key method to determine the efficacy of such inhibitors at the genomic level is ChIP-seq, which can map the precise locations of MEIS1-DNA binding across the genome and quantify how these interactions change upon treatment.

This guide outlines the expected outcomes, a detailed experimental protocol for a MEIS1 ChIP-seq experiment involving this compound, and the relevant biological pathways.

Predicted Impact of this compound on MEIS1 Chromatin Binding

While direct, published ChIP-seq data for this compound treatment is not yet available, we can formulate a hypothesis based on its function as a MEIS1 inhibitor. The primary expectation is a significant reduction in MEIS1's ability to bind to its target DNA sequences. This effect can be quantified by comparing ChIP-seq data from treated versus untreated cells.

MetricExpected Outcome in Control (Vehicle-Treated) CellsExpected Outcome in this compound Treated CellsRationale
Total Number of MEIS1 Peaks High number of significant peaks, consistent with baseline MEIS1 expression and activity in the chosen cell line.Significant reduction in the total number of detectable MEIS1 binding peaks.This compound is expected to inhibit MEIS1 activity, likely by preventing its proper conformation for DNA binding or its interaction with essential co-factors, leading to dissociation from chromatin.
Peak Intensity/Signal Strength Strong signal intensity at known MEIS1 target loci (e.g., promoters/enhancers of genes like FLT3, HIF-1α, HIF-2α).Global decrease in the signal intensity (read counts) for the majority of MEIS1 peaks.Reduced occupancy of MEIS1 at its binding sites due to inhibitor action will result in fewer DNA fragments being immunoprecipitated.
Binding at Specific Gene Loci Enrichment at regulatory regions of genes involved in proliferation, stem cell maintenance, and cell cycle control.Loss or significant reduction of MEIS1 binding at the regulatory regions of key target genes.The inhibitor's therapeutic effect stems from preventing MEIS1 from regulating genes that drive the cancerous phenotype.
MEIS1 DNA Binding Motif High enrichment of the canonical MEIS1 binding motif (e.g., TGACAG) at the center of called peaks.The motif will still be present in the underlying DNA sequence, but peak calling algorithms will fail to identify these regions as significantly enriched due to low signal.The inhibitor does not change the DNA sequence, but rather the protein's ability to bind to it.

MEIS1 Signaling and Regulatory Network

MEIS1 does not function in isolation. It is a central node in a complex transcriptional network, often working in concert with PBX and HOX proteins to regulate gene expression. Understanding this pathway is crucial for interpreting ChIP-seq results, as this compound could potentially disrupt these protein-protein interactions, which are vital for stable DNA binding. The inhibitor's effect may be a direct consequence of blocking MEIS1's DNA-binding domain or an indirect result of preventing its association with these critical co-factors.

MEIS1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Complex cluster_downstream Downstream Targets & Processes HOXA9 HOXA9 MEIS1 MEIS1 HOXA9->MEIS1 Upregulates expression CREB1 CREB1 CREB1->MEIS1 Regulates PREP1 PREP1 PREP1->MEIS1 Regulates PBX PBX Proteins MEIS1->PBX Forms Complex HOX HOX Proteins (e.g., HOXA9) MEIS1->HOX Forms Complex FLT3 FLT3 MEIS1->FLT3 Activate HIF1A HIF-1α MEIS1->HIF1A Activate MYC c-MYC MEIS1->MYC Activate CyclinD1 Cyclin D1 MEIS1->CyclinD1 Activate Differentiation_Block Differentiation Block MEIS1->Differentiation_Block Promotes PBX->HOX Forms Complex PBX->FLT3 Activate PBX->HIF1A Activate PBX->MYC Activate PBX->CyclinD1 Activate HOX->FLT3 Activate HOX->HIF1A Activate HOX->MYC Activate HOX->CyclinD1 Activate Meis_IN_1 This compound Meis_IN_1->MEIS1 Inhibits Binding Proliferation Proliferation FLT3->Proliferation Self_Renewal Stem Cell Self-Renewal HIF1A->Self_Renewal MYC->Proliferation CyclinD1->Proliferation

MEIS1 regulatory network and point of inhibition.

Detailed Experimental Protocol: MEIS1 ChIP-seq

This protocol is a synthesized guide optimized for transcription factors and can be adapted for various human or mouse cell lines (e.g., AML cell lines like RS4;11 or U937 where MEIS1 is active).

Objective: To compare the genome-wide binding of MEIS1 in cells treated with this compound versus a vehicle control.

Materials:

  • Cell line of interest (e.g., MEIS1-expressing leukemia cell line)

  • Cell culture medium and supplements

  • This compound inhibitor and appropriate solvent (e.g., DMSO)

  • Formaldehyde (37%, methanol-free)

  • Glycine

  • PBS (ice-cold)

  • Lysis Buffers (Farnham Lysis Buffer or similar)

  • Sonication Buffer

  • ChIP-grade anti-MEIS1 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • ChIP Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit (e.g., Qiagen PCR Purification Kit)

  • Qubit fluorometer and reagents

  • Bioanalyzer or similar for library QC

Procedure:

Part 1: Cell Culture and Treatment

  • Culture cells to logarithmic phase, ensuring high viability (>90%). For a typical ChIP experiment, aim for 1-2 x 107 cells per condition (Control IgG, MEIS1 Ab in vehicle, MEIS1 Ab in this compound).

  • Treat the designated experimental plates with the desired concentration of this compound. Treat control plates with an equivalent volume of the vehicle (e.g., DMSO). The treatment duration should be determined by prior experiments (e.g., time-course measuring downregulation of a known MEIS1 target gene via RT-qPCR).

  • Harvest cells for cross-linking.

Part 2: Cross-linking and Chromatin Preparation

  • Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using appropriate buffers to release the nuclei.

  • Sonication: Resuspend the nuclear pellet in sonication buffer. Shear the chromatin using a sonicator (e.g., Bioruptor) to an average fragment size of 200-600 bp. Optimization is critical here; run a time course to find the ideal sonication settings for your cell type.

  • Clarification: Centrifuge the sonicated lysate at high speed to pellet debris. The supernatant contains the soluble chromatin.

Part 3: Immunoprecipitation (IP)

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific binding.

  • Set aside a small aliquot of the pre-cleared chromatin as the "Input" control. This represents the total chromatin before IP.

  • Incubate the remaining chromatin overnight at 4°C with either the anti-MEIS1 antibody or the control IgG antibody.

  • Add pre-blocked Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

Part 4: Elution, Reverse Cross-linking, and DNA Purification

  • Elute the chromatin from the beads using a ChIP elution buffer.

  • Reverse Cross-links: Add NaCl to the eluates (and the Input sample) and incubate overnight at 65°C to reverse the formaldehyde cross-links.

  • Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

  • Purify the DNA using a spin column kit. Elute in a small volume of elution buffer.

Part 5: Library Preparation and Sequencing

  • Quantify the purified ChIP DNA using a sensitive method like Qubit. Yields can be low (in the nanogram range).

  • Perform library preparation (end-repair, A-tailing, and adapter ligation) using a commercial kit suitable for low-input DNA.

  • Perform PCR amplification to generate enough material for sequencing.

  • Analyze the final library size and concentration using a Bioanalyzer and Qubit.

  • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).

ChIP-seq Experimental and Data Analysis Workflow

The entire process, from sample preparation to biological insight, follows a structured workflow. The computational analysis phase is as critical as the wet lab portion and involves several key steps to identify and interpret MEIS1 binding sites.

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) Crosslinking 2. Formaldehyde Cross-linking Cell_Culture->Crosslinking Lysis_Sonication 3. Cell Lysis & Sonication Crosslinking->Lysis_Sonication IP 4. Immunoprecipitation (Anti-MEIS1 vs. IgG) Lysis_Sonication->IP Reverse_Purify 5. Reverse Cross-links & DNA Purification IP->Reverse_Purify Library_Prep 6. Library Preparation Reverse_Purify->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing QC 8. Raw Read Quality Control (FastQC) Sequencing->QC Alignment 9. Read Alignment (e.g., Bowtie2, BWA) QC->Alignment Peak_Calling 10. Peak Calling (e.g., MACS2) Alignment->Peak_Calling Annotation 11. Peak Annotation (Assign peaks to genes) Peak_Calling->Annotation Motif_Analysis 13. Motif Discovery (MEME-ChIP) Peak_Calling->Motif_Analysis Diff_Binding 12. Differential Binding Analysis (Treated vs. Control) Annotation->Diff_Binding Downstream 14. Downstream Analysis (Pathway/GO Analysis) Diff_Binding->Downstream Motif_Analysis->Downstream

End-to-end workflow for a MEIS1 ChIP-seq experiment.

By following this comprehensive guide, researchers can effectively design and execute experiments to elucidate how this compound modulates the genomic landscape of MEIS1, providing critical insights into its mechanism of action and informing future drug development efforts.

References

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